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2-[Bis(prop-2-en-1-yl)amino]benzoic acid Documentation Hub

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  • Product: 2-[Bis(prop-2-en-1-yl)amino]benzoic acid
  • CAS: 75412-15-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid

Executive Summary As drug discovery and advanced materials science increasingly rely on bifunctional molecular scaffolds, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic acid) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and advanced materials science increasingly rely on bifunctional molecular scaffolds, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic acid) has emerged as a highly versatile building block. Featuring both a carboxylic acid moiety and a tertiary amine bearing two terminal alkene (allyl) groups, this compound bridges the gap between medicinal chemistry and polymer science. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its divergent applications ranging from transition-metal-catalyzed ring-closing metathesis (RCM) to its role as a pharmacophore in non-steroidal anti-inflammatory drug (NSAID) development.

Physicochemical & Structural Profiling

Understanding the structural nuances of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is critical for predicting its reactivity and biological behavior. The steric bulk of the two prop-2-en-1-yl (allyl) groups forces the nitrogen lone pair out of coplanarity with the aromatic ring. This steric twist significantly reduces the resonance donation of the amine into the benzoic acid core, altering both its UV absorption profile and its pKa compared to unsubstituted anthranilic acid.

Below is a consolidated table of the compound's core quantitative and physicochemical properties:

PropertyValue / Description
IUPAC Name 2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Common Name N,N-Diallylanthranilic acid
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Exact Mass 217.1103 Da
Predicted LogP ~3.15 (Lipophilic, favorable for membrane permeability)
pKa (Carboxylic Acid) ~4.0 (Weak acid)
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 3 (Tertiary amine N, Carboxylate O₂)
Rotatable Bonds 5 (High conformational flexibility)

Self-Validating Synthetic Methodology

A common pitfall in the synthesis of N-alkylated anthranilic acids is the direct reaction of the starting material with alkyl halides, which inevitably leads to competing esterification of the carboxylate group. To ensure high yields and absolute chemoselectivity, a three-step protection-alkylation-deprotection sequence is mandatory.

Synthesis A Anthranilic Acid B Methyl Anthranilate A->B MeOH, H2SO4 C N,N-Diallyl Methyl Anthranilate B->C Allyl Bromide, K2CO3 D 2-[Bis(prop-2-en-1-yl)amino]benzoic acid C->D LiOH, then HCl

Step-by-step synthesis workflow of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification (Carboxylate Protection) Causality: Protecting the acidic proton prevents unwanted O-alkylation in the subsequent step, ensuring the allyl bromide reacts exclusively with the nucleophilic amine.

  • Suspend anthranilic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Add a catalytic amount of concentrated H₂SO₄ dropwise.

  • Reflux the mixture for 12 hours. Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1); the highly fluorescent anthranilic acid spot will convert to a higher Rf spot.

  • Concentrate the solvent under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and evaporate to yield methyl anthranilate.

Step 2: N,N-Diallylation Causality: Anhydrous K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HBr generated during the Sₙ2 substitution, driving the reaction forward without hydrolyzing the newly formed methyl ester.

  • Dissolve methyl anthranilate (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (3.0 eq) followed by allyl bromide (2.5 eq).

  • Heat the suspension to 80°C under an inert argon atmosphere for 16 hours.

  • Quench with ice water and extract with ethyl acetate. Self-Validation: Wash the organic layer with brine at least 5 times. This is critical to partition the high-boiling DMF into the aqueous phase, preventing contamination during isolation.

  • Purify via silica gel flash chromatography to isolate pure N,N-diallyl methyl anthranilate.

Step 3: Saponification (Deprotection) Causality: Lithium hydroxide (LiOH) is utilized instead of harsher bases (like NaOH or KOH) to cleanly cleave the methyl ester without risking degradation of the tertiary amine or isomerization of the terminal alkenes.

  • Dissolve the intermediate in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Evaporate the THF under reduced pressure to leave an aqueous basic solution.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~3.5. Causality: This specific pH targets the isoelectric point of the molecule, neutralizing the carboxylate while avoiding protonation of the sterically hindered, weakly basic tertiary amine, forcing the target compound to precipitate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the final 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Advanced Reactivity & Downstream Applications

The true value of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid lies in its dual terminal alkenes, which serve as orthogonal reactive handles for advanced chemical transformations.

Reactivity Core 2-[Bis(prop-2-en-1-yl)amino]benzoic acid RCM Ring-Closing Metathesis Core->RCM Grubbs Catalyst Polymer Radical Cyclopolymerization Core->Polymer AIBN Initiator Bio Pharmacological Scaffold Core->Bio SAR Optimization Heterocycle Benzazepine Derivatives RCM->Heterocycle Forms Ionomer Polyampholyte Networks Polymer->Ionomer Forms

Divergent reactivity pathways and applications of the bis-allyl anthranilic acid scaffold.

Ring-Closing Metathesis (RCM): The bis-allyl system is a classic substrate for transition-metal-catalyzed RCM. When treated with Grubbs' 2nd Generation Ruthenium Catalyst in dilute DCM, the two terminal alkenes undergo metathesis to expel ethylene gas, forming a cyclic enamine. Due to the ortho-carboxylate group, this intermediate can be further elaborated into complex 1-benzazepine architectures, which are highly sought after in neuropharmacology.

Macromolecular Engineering: N,N-diallylamines are highly prone to radical-initiated cyclopolymerization. When subjected to initiators like AIBN, the molecule forms repeating pyrrolidine rings along a polymer backbone. Because the monomer also contains a carboxylic acid, the resulting polymers are specialized polyampholytes (ionomers), which are utilized in advanced water treatment, rheology modification, and as polyelectrolytes in energy storage systems ().

Pharmacological Relevance & Medicinal Chemistry

Anthranilic acid derivatives are foundational to medicinal chemistry, particularly serving as the core pharmacophore for the "fenamate" class of NSAIDs (e.g., mefenamic acid, flufenamic acid) ().

References

  • Title: Ions in Polymers (ACS Symposium Series) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues Source: MDPI (Molecules) URL: [Link]

  • Title: Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

Exploratory

Analytical Characterization of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid: Exact Mass and Elemental Analysis

Executive Summary The compound 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly referred to as N,N-diallylanthranilic acid) is a highly versatile synthetic intermediate utilized in medicinal chemistry and advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly referred to as N,N-diallylanthranilic acid) is a highly versatile synthetic intermediate utilized in medicinal chemistry and advanced materials science. Because it features both a carboxylic acid moiety and a tertiary amine substituted with two allyl groups, its physicochemical behavior is complex. Before this compound can be deployed in downstream biological assays or multi-step syntheses, its molecular identity and bulk purity must be rigorously verified.

This technical guide establishes a self-validating analytical framework for the definitive characterization of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, focusing on High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Combustion Elemental Analysis (CHNO) for macroscopic purity validation.

Theoretical Framework & Molecular Identity

To establish a baseline for analytical validation, the theoretical monoisotopic mass and elemental composition must be calculated with high precision. These theoretical values serve as the absolute benchmark against which experimental data are compared.

Table 1: Theoretical Properties of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid
PropertyValueComputational Basis / Formula
Molecular Formula C₁₃H₁₅NO₂-
Average Molecular Weight 217.268 g/mol Based on standard atomic weights
Monoisotopic Exact Mass 217.11028 DaC (12.00000), H (1.00783), N (14.00307), O (15.99491)
Theoretical [M+H]+ 218.11756 DaAddition of a proton (1.00728 Da)
Theoretical [M−H]− 216.10300 DaLoss of a proton (1.00728 Da)
Elemental Composition C: 71.87%(156.143 / 217.268) × 100
H: 6.96%(15.120 / 217.268) × 100
N: 6.45%(14.007 / 217.268) × 100
O: 14.72%(31.998 / 217.268) × 100

High-Resolution Mass Spectrometry (HRMS) Workflow

HRMS is deployed to confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule to at least four decimal places. According to the1, an exact mass measurement must fall within 0.003 m/z or 5 parts-per-million (ppm) of the calculated theoretical value to conclusively support a molecular formula assignment[1]. Furthermore, HRMS provides critical isotopic patterns that elucidate structural fragments, a standard practice in rigorous chemical characterization[2].

Experimental Causality

N,N-diallylanthranilic acid possesses a tertiary amine that is readily protonated, making Positive Electrospray Ionization (ESI+) highly efficient. To ensure the system is self-validating, a "lock mass" (an internal calibrant of known exact mass) is continuously infused during the run. This corrects for any real-time instrument drift caused by minor temperature or voltage fluctuations in the Time-of-Flight (TOF) or Orbitrap analyzer, ensuring sub-5 ppm accuracy.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. Causality: Formic acid lowers the pH, driving the protonation of the diallylamine group to maximize [M+H]+ ion yield.

  • Instrument Calibration: Prior to the run, infuse a sodium formate calibration solution to calibrate the mass analyzer across an m/z range of 50–1000 Da.

  • Lock Mass Setup: Introduce Leucine Enkephalin (theoretical [M+H]+ m/z 556.2771) via a secondary reference electrospray probe.

  • Ionization & Acquisition: Inject 2 µL of the sample into the ESI source. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Acquire data in positive ion mode.

  • Data Processing: Extract the peak corresponding to m/z 218.1176. Calculate the mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Validation: The compound identity is confirmed if the mass error is < 5 ppm.

HRMS_Workflow A Sample Prep (0.1% Formic Acid) B ESI Ionization Positive Mode [M+H]+ A->B C Mass Analyzer (TOF / Orbitrap) B->C E Data Processing (Peak Extraction) C->E D Lock Mass (Leucine Enkephalin) D->C Real-time Calibration F Validation (Error < 5 ppm) E->F

HRMS workflow demonstrating the logical progression and self-validating lock mass correction.

Combustion Elemental Analysis (CHNO)

While HRMS confirms the identity of a single molecule, it cannot quantify macroscopic sample homogeneity.3 strongly encourage elemental analysis to establish bulk purity, requiring that experimental mass percentages of C, H, and N fall within ±0.4% of theoretical values[3].

Experimental Causality

The Dumas flash combustion method is utilized. The sample is combusted in an oxygen-rich environment at ~1000°C. To prevent the formation of carbon monoxide (which would falsely lower the carbon reading), the gases are passed through a Tungsten Trioxide (WO₃) or Copper(II) Oxide (CuO) catalyst to ensure complete oxidation to CO₂. A subsequent reduction phase using elemental Copper (Cu) scavenges excess oxygen and reduces any formed nitrogen oxides (NOx) back to N₂ gas, ensuring accurate nitrogen quantification.

Step-by-Step Elemental Analysis Protocol
  • System Blank & Calibration: Run three empty tin capsules to establish a baseline blank. Analyze a certified reference material (e.g., Sulfanilamide, known CHNS composition) in triplicate to generate a self-validating calibration curve.

  • Sample Weighing: Using a microbalance (0.001 mg resolution), accurately weigh 1.500 to 2.000 mg of fully dried 2-[Bis(prop-2-en-1-yl)amino]benzoic acid into a combustible tin capsule. Seal the capsule by crimping.

  • Flash Combustion: Drop the capsule into the combustion reactor (1000°C). Inject a precise volume of pure O₂ gas. The exothermic oxidation of the tin capsule temporarily spikes the localized temperature to ~1800°C, instantly vaporizing the sample.

  • Catalytic Oxidation & Reduction: Sweep the combustion gases through the WO₃ bed to finalize oxidation, then through the Cu reduction reactor at 600°C to reduce NOx to N₂.

  • Separation & Detection: Pass the resulting gas mixture (N₂, CO₂, H₂O) through a Gas Chromatography (GC) column using helium as a carrier gas. Detect the eluting gases sequentially using a Thermal Conductivity Detector (TCD).

  • Data Interpretation: Integrate the TCD peak areas and map them against the sulfanilamide calibration curve to yield the empirical mass percentages of C, H, and N. Compare against the theoretical values (C: 71.87%, H: 6.96%, N: 6.45%).

EA_Pathway Step1 Micro-Weighing (1-2 mg in Sn capsule) Step2 Flash Combustion (~1800°C, O2 pulse) Step1->Step2 Step3 Catalytic Oxidation (WO3 ensures CO -> CO2) Step2->Step3 Step4 Reduction Phase (Cu reduces NOx -> N2) Step3->Step4 Step5 GC Separation (N2, CO2, H2O resolved) Step4->Step5 Step6 TCD Detection (Quantifies Mass %) Step5->Step6

Combustion elemental analysis pathway illustrating complete oxidation and reduction phases.

Quality Control & Acceptance Criteria

To declare a synthesized batch of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid as "analytically pure" and structurally verified, the following strict criteria must be met simultaneously:

  • HRMS Acceptance: The extracted exact mass for [M+H]+ must be between 218.1165 Da and 218.1186 Da (± 5 ppm).

  • Elemental Acceptance: The empirical carbon content must fall between 71.47% and 72.27% (± 0.4% of theoretical). Failure to meet this indicates bulk impurities, such as retained solvent (e.g., moisture or residual methanol) or inorganic salts, necessitating further purification (e.g., recrystallization).

References

  • The Journal of Organic Chemistry - Author Guidelines American Chemical Society (ACS) URL:[Link]

  • Organometallics - Author Guidelines American Chemical Society (ACS) URL:[Link]

  • Chemical Characterization and Non-targeted Analysis of Medical Device Extracts: A Review ACS Biomaterials Science & Engineering URL:[Link]

Sources

Foundational

Comprehensive Crystallographic Analysis and X-ray Diffraction Methodologies for 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

Executive Summary The structural elucidation of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic acid) via Single-Crystal X-ray Diffraction (SCXRD) presents a unique intersection of ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic acid) via Single-Crystal X-ray Diffraction (SCXRD) presents a unique intersection of steric engineering and supramolecular chemistry. As a versatile scaffold in drug development and organic synthesis, understanding its precise three-dimensional architecture is critical.

Unlike its parent compound, anthranilic acid, which exhibits complex polymorphism and exists as a mixture of neutral and zwitterionic forms in the solid state[1], the introduction of two bulky, flexible allyl (prop-2-en-1-yl) groups fundamentally alters the molecule's crystallographic behavior. This whitepaper details the structural rationale, expected crystallographic parameters, and a self-validating experimental workflow for isolating and characterizing the crystal structure of this specific compound.

Chemical Context & Structural Rationale

The crystallographic packing of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is dictated by three competing intramolecular forces:

  • Steric Disruption of Planarity: In primary anthranilic acid, the amine lone pair is conjugated with the aromatic ring, maintaining a relatively planar geometry[1]. In the N,N-diallyl derivative, the steric bulk of the two prop-2-en-1-yl chains forces the amine nitrogen to twist out of the aromatic plane. This prevents effective π -conjugation and significantly alters the C–N bond length.

  • Preclusion of Zwitterion Formation: Parent anthranilic acid can undergo intramolecular proton transfer to form a zwitterion in the solid state[1]. Because the tertiary amine in 2-[Bis(prop-2-en-1-yl)amino]benzoic acid lacks a proton, zwitterion formation is chemically impossible. The molecule is forced into a strictly neutral state, with the carboxyl group remaining protonated[2].

  • Thermal Disorder of Allyl Chains: Terminal vinyl groups (–CH=CH₂) are notorious for their high rotational degrees of freedom. In the solid state, these groups often exhibit dynamic positional disorder, appearing as "smeared" electron density if not analyzed at cryogenic temperatures[3].

Logic Core 2-[Bis(prop-2-en-1-yl)amino]benzoic acid Sub1 Tertiary Amine Core (N,N-Diallyl) Core->Sub1 Sub2 Ortho-Carboxyl Group (-COOH) Core->Sub2 Sub3 Flexible Allyl Chains (-CH2-CH=CH2) Core->Sub3 Effect1 Prevents Zwitterion Formation (No N-H proton available) Sub1->Effect1 Effect2 Forces Centrosymmetric O-H...O Dimerization Sub2->Effect2 Effect3 Induces Thermal Disorder in Solid State Sub3->Effect3 Outcome Determines Final Crystal Packing (e.g., P2₁/c Space Group) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Structural Determinants and Crystal Packing Logic.

Self-Validating Experimental Protocol for SCXRD

To obtain high-resolution structural data for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, the experimental workflow must be strictly controlled to mitigate the flexibility of the allyl groups. Every step below includes a causality explanation and a validation checkpoint to ensure data integrity.

Phase 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of the synthesized compound in 1.0 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed chamber containing 5.0 mL of hexanes (antisolvent). Allow slow vapor diffusion at 4 °C over 72–96 hours.

  • Causality: DCM readily solubilizes the hydrophobic diallylamino moiety. The slow, temperature-controlled diffusion of hexanes gently lowers the solubility threshold, promoting the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitates.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Complete optical extinction upon rotating the polarizer by 90° validates that the specimen is a single crystal and not a twinned aggregate.

Phase 2: Cryogenic Data Collection
  • Protocol: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm), coat it in Paratone-N oil, mount it on a MiTeGen micro-loop, and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K . Collect X-ray diffraction data using a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source.

  • Causality: Cryogenic cooling is mandatory. The terminal vinyl groups of the allyl substituents possess high kinetic energy at room temperature[3]. Cooling to 100 K "freezes" this dynamic motion, drastically reducing the anisotropic displacement parameters (ADPs) and preventing the smearing of electron density.

  • Validation Checkpoint: Perform a preliminary matrix scan to determine the unit cell. An internal merging R -factor ( Rint​ ) of <0.05 during initial integration validates the crystal's internal order and justifies proceeding with a full sphere data collection.

Phase 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and perform full-matrix least-squares refinement on F2 using SHELXL.

  • Causality: If the allyl groups exhibit positional disorder despite cryogenic cooling, the carbon atoms must be modeled over two split positions. Geometric restraints (SADI/DFIX for bond lengths) and thermal restraints (SIMU/DELU for ellipsoid behavior) must be applied to maintain chemical logic.

  • Validation Checkpoint: Generate a final checkCIF report via the IUCr platform. The absence of Level A or B alerts regarding "Missing Electron Density" or "Highly Elongated Ellipsoids" validates the accuracy of the disorder model.

Workflow Step1 1. Crystal Growth (Vapor Diffusion) Step2 2. Crystal Selection & Mounting (Paratone Oil, 100K) Step1->Step2 Step3 3. X-ray Data Collection (Mo/Cu Kα Source) Step2->Step3 Step4 4. Data Reduction (Integration & SADABS) Step3->Step4 Step5 5. Structure Solution (Dual-Space Methods) Step4->Step5 Step6 6. Anisotropic Refinement (Disorder Modeling) Step5->Step6 Step7 7. Validation (checkCIF & Deposition) Step6->Step7

SCXRD Experimental and Computational Workflow.

Quantitative Data Summary: Expected Crystallographic Parameters

Based on the established crystallographic behavior of N,N-disubstituted anthranilic acids and isolated carboxylic acid dimers[1][2], the following table summarizes the anticipated quantitative parameters for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid compared to its parent compound.

ParameterParent Anthranilic Acid (Room Temp)2-[Bis(prop-2-en-1-yl)amino]benzoic Acid (Expected at 100 K)Rationale for Difference
Space Group P21​cn (Polymorph I) P21​/c or P1ˉ Loss of zwitterionic capability favors highly symmetrical, centrosymmetric packing.
Molecular State Mixed (Neutral & Zwitterion)Strictly NeutralThe tertiary amine cannot donate a proton to the carboxylate group.
Primary H-Bond Motif Complex 3D networkIsolated R22​(8) dimersSteric bulk of the allyl groups isolates the carboxylate, forcing standard O-H...O dimerization.
Unit Cell Volume ( V ) ~1040 ų~1400 - 1600 ųIncreased molecular volume due to the addition of two C3​H5​ allyl chains.
Thermal Parameters ( Ueq​ ) Moderate across all atomsHigh at terminal vinyl carbonsInherent flexibility of the unconstrained allyl chains, even at cryogenic temperatures.

Conclusion

The X-ray diffraction analysis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid requires rigorous experimental control to overcome the inherent flexibility of its allyl substituents. By utilizing cryogenic data collection and applying robust disorder modeling during refinement, researchers can accurately map the steric strain and hydrogen-bonding motifs of this compound. The resulting structural data provides critical insights into how bulky tertiary amine substitutions dictate the solid-state packing and physical properties of anthranilic acid derivatives.

References

  • The crystal structure of anthranilic acid. Royal Society Publishing. Available at:[Link]

  • Anthranilic Acid–Picric Acid (2/1) Complex. IUCr Journals. Available at:[Link]

  • Ethanol, 2-(diallylamino)- | C8H15NO | CID 253018. PubChem - NIH. Available at:[Link]

Sources

Exploratory

The Solvation Dynamics of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid in Polar Aprotic Solvents: A Technical Guide

Executive Summary Understanding the solubility profile of complex organic intermediates is a cornerstone of rational drug development and polymer synthesis. 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is a cornerstone of rational drug development and polymer synthesis. 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly referred to as N,N-diallylanthranilic acid) presents a unique physicochemical challenge. It features a polar, hydrogen-bonding carboxylic acid juxtaposed against a bulky, lipophilic tertiary amine bearing two allyl groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation. Here, we will dissect the causality of this molecule's solvation mechanics in polar aprotic solvents, utilize the Hansen Solubility Parameter (HSP) framework to predict compatibility, and establish a self-validating experimental protocol for thermodynamic solubility determination.

Solvation Mechanics: The Polarity-Lipophilicity Paradox

To effectively solvate 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, a solvent must simultaneously satisfy two conflicting molecular requirements:

  • Hydrogen Bond Stabilization: The ortho-carboxylic acid (-COOH) is a strong hydrogen bond donor (HBD) and acceptor (HBA).

  • Lipophilic Accommodation: The bis(prop-2-en-1-yl) (diallyl) moiety creates significant steric bulk and hydrophobicity, requiring strong dispersion interactions.

Why Polar Aprotic Solvents Excel

Polar protic solvents (like water or ethanol) possess strong HBD and HBA capabilities, which effectively solvate the carboxylic acid. However, accommodating the bulky diallyl groups requires breaking the highly ordered, energy-intensive hydrogen-bond network of the protic solvent—a thermodynamically unfavorable process[1].

Conversely, polar aprotic solvents (e.g., Dimethyl sulfoxide [DMSO], N,N-Dimethylformamide [DMF], and N-Methyl-2-pyrrolidone [NMP]) lack hydrogen atoms connected to electronegative atoms, meaning they cannot act as hydrogen bond donors[2]. However, they are exceptional hydrogen bond acceptors.

When 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is introduced to DMSO, the highly polarized S=O bond acts as a potent acceptor for the carboxylic acid proton. Because polar aprotic solvents do not have an internal hydrogen-bond network to disrupt, their organic backbones readily accommodate the lipophilic allyl groups via dispersion forces[1][3]. This dual-action mechanism prevents the precipitation of the lipophilic domains, often yielding solubility limits orders of magnitude higher than in aqueous systems[3].

G API 2-[Bis(prop-2-en-1-yl)amino] benzoic acid COOH Carboxylic Acid (-COOH) API->COOH features Amine Tertiary Amine & Allyl Groups API->Amine features HBA H-Bond Acceptance (S=O, C=O) COOH->HBA acts as H-bond donor to Dispersion Dispersion Forces (Organic Backbone) Amine->Dispersion stabilized by Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) HBA->Solvent provided by Dispersion->Solvent provided by

Figure 1: Mechanistic pathway of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid solvation in polar aprotic media.

Hansen Solubility Parameters (HSP) Framework

To quantitatively predict the solubility of this API across different aprotic media, we apply the Hansen Solubility Parameters (HSP) . HSP partitions the total cohesive energy of a solvent or solute into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[4][5].

A solvent is deemed "good" if its coordinates in 3D HSP space fall within the solubility sphere (radius R0​ ) of the target solute. The distance ( Ra​ ) between the solvent and solute is calculated as[6]:

Ra2​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2

If the Relative Energy Difference (RED = Ra​/R0​ ) is <1 , the API will dissolve[5]. Because 2-[Bis(prop-2-en-1-yl)amino]benzoic acid possesses both polar and non-polar domains, solvents with balanced δD​ and δP​ values, coupled with moderate δH​ (acting purely as acceptors), are optimal[7][8].

Table 1: Physicochemical & HSP Profiling of Target Polar Aprotic Solvents
SolventDielectric Constant ( ε )Dipole Moment (D) δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Solvation Capacity
DMSO 46.73.9618.416.410.2High (Optimal HBA & Polarity)
DMF 36.73.8217.413.711.3High (Excellent Dispersion match)
NMP 32.24.0918.012.37.2High (Strong organic backbone)
Acetonitrile 37.53.9215.318.06.1Moderate (Lower dispersion capacity)
Acetone 20.72.8815.510.47.0Moderate (Lower dielectric constant)

Note: Data synthesized from standard HSP databases[4][5]. DMSO and NMP represent the gold standard for this API due to their high dipole moments and robust dispersion forces.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Empirical measurement of solubility in polar aprotic solvents requires strict methodological control. Solvents like DMSO and DMF are highly hygroscopic. The introduction of trace atmospheric moisture can drastically alter the dielectric constant and disrupt the hydrogen-bonding network, leading to premature precipitation of the API's lipophilic diallyl groups.

Below is a field-proven, self-validating workflow designed to eliminate kinetic artifacts and ensure true thermodynamic equilibrium.

Step-by-Step Methodology
  • Anhydrous Preparation:

    • Action: Dispense 5.0 mL of anhydrous polar aprotic solvent (e.g., DMSO, <50 ppm H2​O ) into a sealed, inert-atmosphere (Nitrogen/Argon) glass vial.

    • Causality: Prevents moisture ingress which would artificially lower the solubility limit of the lipophilic domains.

  • API Saturation:

    • Action: Incrementally add solid 2-[Bis(prop-2-en-1-yl)amino]benzoic acid until a visible, persistent suspension remains.

    • Causality: Excess solid phase is the fundamental thermodynamic requirement to ensure the solution reaches maximum saturation.

  • Isothermal Equilibration:

    • Action: Secure the vial in an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is required to overcome kinetic dissolution barriers and ensure the system has reached a stable thermodynamic minimum.

  • Phase Separation (Critical Step):

    • Action: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes at exactly 25.0 °C. Do not use syringe filters.

    • Causality: Polar aprotic solvents can degrade certain filter membranes (e.g., standard cellulose). Furthermore, the bulky diallyl groups can adsorb onto filter matrices, artificially lowering the measured concentration in the filtrate. Isothermal centrifugation prevents these artifacts.

  • Self-Validation (Solid-State Analysis):

    • Action: Extract the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

  • Quantification:

    • Action: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV against a validated calibration curve.

Workflow Step1 1. Solid API Preparation (Excess API in inert vial) Step2 2. Solvent Addition (Anhydrous Aprotic Media) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-flask, 25°C, 48h) Step2->Step3 Step4 4. Phase Separation (Isothermal Centrifugation) Step3->Step4 Split1 Step4->Split1 Step5a 5a. HPLC-UV Analysis (Supernatant Quantification) Split1->Step5a Step5b 5b. XRPD Analysis (Solid-State Verification) Split1->Step5b

Figure 2: Self-validating isothermal shake-flask workflow for determining thermodynamic solubility.

Conclusion

The solubility of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid in polar aprotic solvents is driven by a synergistic mechanism: the solvent acts as a potent hydrogen bond acceptor for the carboxylic acid while providing a robust organic backbone to stabilize the bulky, lipophilic diallylamine moiety via dispersion forces. By utilizing the Hansen Solubility Parameter framework and adhering to strict, self-validating experimental protocols, researchers can accurately predict and measure the solvation behavior of this complex intermediate, thereby optimizing downstream synthetic and formulation workflows.

References

  • The Difference Between Polar Protic And Aprotic Solvents In Solubility aozunasia.com[Link][1]

  • The Evolution of Solubility Prediction Methods Rowan Science[Link][4]

  • The Hansen solubility approach towards green solvent processing Journal of Materials Chemistry C (RSC Publishing)[Link][6]

  • Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers Ramprasad Group / ACS Publications[Link][7][8]

  • Hansen Solubility Parameter Grokipedia[Link][5]

  • Methods for producing stable therapeutic formulations in aprotic polar solvents (US9649364B2) Google Patents[3]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

Disclaimer: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is not publicly available. This guide has been meticulously compiled by synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including benzoic acid derivatives and N-allyl amines. The recommendations herein are based on the inferred hazards of the aminobenzoic acid core and the reactive bis-allyl functional groups. This document is intended to provide a robust framework for risk assessment and safe handling in a research and development setting. Users must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Molecule

2-[Bis(prop-2-en-1-yl)amino]benzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid). Its structure is characterized by a benzoic acid core where the amine at the 2-position is substituted with two prop-2-en-1-yl (allyl) groups. This unique combination of a carboxylic acid, an aromatic amine, and two reactive allyl groups dictates its potential chemical reactivity and toxicological profile. Derivatives of aminobenzoic acid are pivotal intermediates in the synthesis of a wide array of heterocyclic systems and are recognized as valuable scaffolds in medicinal chemistry and drug discovery. The presence of the N,N-diallyl functionality introduces potential for specific reactivity and handling considerations not present in the parent aminobenzoic acid.

Inferred Hazard Identification and Classification

Based on the known hazards of benzoic acid and related compounds, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is anticipated to present the following hazards under the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage / Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or serious eye irritation.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (Lungs)H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life.[1]

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[1][4]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][2]

First-Aid Measures: Immediate Response Protocol

Rapid and appropriate first aid is critical in the event of an exposure. The following procedures are recommended based on the inferred hazards. Always show the safety data sheet of a related compound or this guide to the attending physician.[1][5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Laboratory Handling and Storage Protocols

The causality behind these protocols is to minimize exposure through inhalation, dermal contact, and accidental ingestion, while ensuring the stability of the compound.

Engineering Controls and Safe Handling
  • Ventilation: All handling of this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Handling Practices: Avoid the formation of dust and aerosols.[6] Use non-sparking tools. Take precautionary measures against static discharge.[3][5] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[4]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Temperature: Store refrigerated when possible, as recommended for similar research chemicals.[5]

  • Incompatibilities: Store away from strong oxidizing agents, alkalis, and sources of ignition.[2][5]

Personal Protective Equipment (PPE) Workflow

A self-validating system for PPE selection is crucial. The choice of PPE is dictated by the potential routes of exposure and the specific laboratory operations being performed.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification start Start: Handling 2-[Bis(prop-2-en-1-yl)amino]benzoic acid task Assess Task: - Weighing Solid? - Making Solution? - Running Reaction? start->task risk Identify Routes of Exposure: - Inhalation (dust/aerosol) - Dermal Contact - Eye Contact task->risk resp Respiratory Protection: - N95/FFP2 for solids - Respirator with organic vapor  cartridge for solutions/vapors risk->resp Inhalation Risk hand Hand Protection: - Chemical-resistant gloves  (e.g., Nitrile, Neoprene) - Inspect before use risk->hand Dermal Risk eye Eye/Face Protection: - Tightly fitting safety goggles  with side-shields - Face shield for splash risk risk->eye Splash/Dust Risk body Body Protection: - Flame-retardant lab coat - Closed-toe shoes risk->body verify Verify PPE Integrity & Proper Fit resp->verify hand->verify eye->verify body->verify proceed Proceed with Task verify->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, the primary objective is to contain the material safely and prevent environmental release.

  • Evacuate: Evacuate personnel from the immediate area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear appropriate PPE as outlined in Section 5. Avoid breathing dust or vapors.[6]

  • Containment: Prevent the chemical from entering drains or waterways.[2][6]

  • Clean-up: For a solid spill, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[5] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and transfer to a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Dispose of waste material and contaminated packaging in accordance with all local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Physical and Chemical Properties

While specific experimental data for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is scarce, some properties can be inferred from related structures.

PropertyInferred Value / InformationSource
Molecular FormulaC₁₃H₁₅NO₂(Calculated)
Molecular Weight217.26 g/mol (Calculated)
AppearanceLikely a solid at room temperature.(Inference)
SolubilityLikely poor solubility in water; soluble in organic solvents.(Inference from[7])
CAS NumberNot readily available for the 'bis' compound. 57397-97-4 for the mono-allyl version.[8]

Stability and Reactivity

  • Reactivity: The allyl groups may be susceptible to polymerization, especially in the presence of initiators, heat, or light. The carboxylic acid and amine functionalities will exhibit their characteristic reactions.

  • Chemical Stability: The material is likely stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.[6][7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.[2]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other hazardous gases.[1]

Toxicological Information: An Inferred Profile

The toxicological profile is inferred from data on analogous substances. No specific LD50 or long-term study data is available for the target compound.

  • Acute Toxicity: While no data exists for the target compound, related aminobenzoic acids are considered harmful if swallowed.[4]

  • Skin Irritation: Benzoic acid and its derivatives are known to cause skin irritation.[1][2]

  • Eye Damage/Irritation: Causes serious eye damage or irritation, a known hazard for benzoic acid.[1][2]

  • Respiratory/Skin Sensitization: The potential for skin sensitization is noted for some aminobenzoic acid derivatives and is a common concern with reactive functional groups.[3]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory irritation.[3]

    • Repeated Exposure: Inhalation of benzoic acid can cause damage to the lungs through prolonged or repeated exposure.[2]

Experimental Workflow: A Note on Synthesis

The synthesis of related aminobenzoic acid derivatives often involves the reaction of an appropriate aminobenzoic acid with an alkylating or acylating agent. For instance, the synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides involves reacting cinnamoyl chlorides with anthranilamide derivatives.[9] The synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid would likely involve the N-alkylation of 2-aminobenzoic acid with an allyl halide (e.g., allyl bromide) under basic conditions.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification reagents Combine: - 2-Aminobenzoic Acid - Allyl Halide (e.g., Allyl Bromide) - Base (e.g., K2CO3) - Solvent (e.g., DMF, Acetonitrile) reaction Heat reaction mixture with stirring under inert atmosphere (N2/Ar) reagents->reaction quench Cool and quench reaction mixture (e.g., with water) reaction->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., with Na2SO4) and concentrate in vacuo extract->dry purify Purify crude product via column chromatography or recrystallization dry->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for the N-alkylation of aminobenzoic acid.

References

  • QA-8243 - Safety Data Sheet. (2026, March 6). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - MilliporeSigma. (2026, March 5). MilliporeSigma.
  • 2-[(prop-2-en-1-yl)amino]benzoic acid - C10H11NO2 | CSSS00000183111.Chemspace.
  • Benzoic acid, 2-amino-, 2-propenyl ester.NIST WebBook.
  • 물질안전보건자료 (Safety Data Sheet). (2025, June 20). Generic Korean SDS.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 19). Tokyo Chemical Industry.
  • Safety Data Sheet - Cayman Chemical. (2025, July 29). Cayman Chemical.
  • 2-cyano-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid.Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 5,5'-Methylenebis(2-aminobenzoic Acid). (2025, October 25). ChemicalBook.
  • Benzoic acid - Safety d
  • One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)
  • Safety Data Sheet: Benzoic acid. (2015, August 28). Carl ROTH.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid

Introduction & Mechanistic Rationale The synthesis of 2-[bis(prop-2-en-1-yl)amino]benzoic acid (commonly referred to as N,N-diallylanthranilic acid) presents a classic chemoselectivity challenge in organic synthesis. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-[bis(prop-2-en-1-yl)amino]benzoic acid (commonly referred to as N,N-diallylanthranilic acid) presents a classic chemoselectivity challenge in organic synthesis. The starting material, anthranilic acid, possesses two nucleophilic centers: the primary aniline amine and the carboxylic acid. While palladium-catalyzed methods exist for the selective mono-N-allylation of anthranilic acids (1), achieving full bis-allylation via direct substitution often yields an intractable mixture of mono-alkylated, di-alkylated, and esterified products[1].

To bypass these chemoselectivity issues and ensure an operationally simple, high-yielding process, this protocol employs a two-stage exhaustive alkylation strategy analogous to established methodologies for related aminobenzoic acid derivatives (2)[2]. In the first step, an excess of allyl bromide is used to drive the reaction to the fully tri-allylated intermediate (allyl 2-(diallylamino)benzoate). In the second step, the allyl ester is selectively saponified under mild basic conditions, leaving the tertiary N,N-diallylamine intact to liberate the target carboxylic acid.

Experimental Workflow

Synthesis_Workflow Step1 Anthranilic Acid (Starting Material) Reagents1 Allyl Bromide (3.5 eq) K₂CO₃ (4.0 eq), DMF 60°C, 12h Step1->Reagents1 Intermediate Allyl 2-(diallylamino)benzoate (Exhaustive Tri-allylation) Reagents1->Intermediate Reagents2 NaOH (aq), MeOH 40°C, 4h then HCl to pH 3.5 Intermediate->Reagents2 Product 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (Target Compound) Reagents2->Product

Fig 1. Two-step synthesis workflow for 2-[bis(prop-2-en-1-yl)amino]benzoic acid.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Anthranilic Acid 137.141.01.37 g (10.0 mmol)Starting Material
Allyl Bromide 120.983.473.0 mL (34.7 mmol)Alkylating Agent
Potassium Carbonate 138.214.05.53 g (40.0 mmol)Inorganic Base
N,N-Dimethylformamide 73.09-20 mLPolar Aprotic Solvent
Sodium Hydroxide 40.002.00.80 g (20.0 mmol)Saponification Base

Step-by-Step Methodologies

Step 1: Exhaustive Allylation (Synthesis of Allyl 2-(diallylamino)benzoate)

Rationale: The nucleophilic amine and carboxylate groups of anthranilic acid both react rapidly with allyl bromide under basic conditions. Attempting to restrict stoichiometry to 2.0 equivalents leads to an inseparable mixture. By using an excess of allyl bromide and a strong inorganic base (K₂CO₃), we intentionally drive the reaction to the fully tri-allylated intermediate, vastly simplifying the downstream purification.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with nitrogen.

  • Dissolution: Add anthranilic acid (1.37 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (5.53 g, 40.0 mmol). Stir for 15 minutes at room temperature to allow for initial carboxylate deprotonation.

  • Alkylation: Dropwise, add allyl bromide (3.0 mL, 34.7 mmol) via syringe. (Caution: Allyl bromide is a potent lachrymator; perform strictly in a fume hood).

  • Heating: Submerge the flask in an oil bath pre-heated to 60 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) solvent system. The starting anthranilic acid (low R_f, highly fluorescent under UV) must be completely consumed, replaced by a single high-R_f spot (~0.8) corresponding to the tri-allylated intermediate.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic extracts with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove residual DMF, followed by a final wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield allyl 2-(diallylamino)benzoate as a crude oil. This intermediate is typically >95% pure and should be used directly in the next step.

Step 2: Selective Saponification

Rationale: The allyl ester is highly susceptible to base-catalyzed hydrolysis, whereas the tertiary diallylamine is completely stable under these conditions. Using a mild methanolic sodium hydroxide system ensures complete cleavage of the ester without inducing double-bond migration or degradation.

  • Setup: Transfer the crude allyl 2-(diallylamino)benzoate (assume 10.0 mmol quantitative yield from Step 1) to a 100 mL round-bottom flask.

  • Solvent: Dissolve the oil in methanol (15 mL).

  • Hydrolysis: Add 10 mL of 2.0 M aqueous NaOH (20.0 mmol). Stir the biphasic mixture at 40 °C for 4 hours.

    • Self-Validation Checkpoint: The mixture will become homogeneous as the ester hydrolyzes into the water-soluble sodium carboxylate salt. TLC (Hexanes/EtOAc 4:1) will confirm the complete disappearance of the high-R_f ester spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol (do not evaporate to total dryness).

  • Extraction of Impurities: Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 × 15 mL). Discard the ether layer. This critical step removes any unreacted ester or non-polar organic impurities prior to product precipitation.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1.0 M HCl dropwise while stirring vigorously until the pH reaches 3.0–3.5 (monitor closely with pH paper).

    • Self-Validation Checkpoint: The target 2-[bis(prop-2-en-1-yl)amino]benzoic acid will precipitate as an off-white solid or separate as a dense oil as the solution reaches its isoelectric point. Do not over-acidify (pH < 2), as this will protonate the tertiary amine, driving the product back into the aqueous phase as a highly soluble hydrochloride salt.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a minimal amount of hot hexanes/ethyl acetate to yield the analytically pure target compound.

Analytical Validation

To confirm the structural integrity of the synthesized 2-[bis(prop-2-en-1-yl)amino]benzoic acid, validate the product against the following expected spectroscopic parameters:

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ ~7.95 (dd, 1H, Ar-H), ~7.45 (td, 1H, Ar-H), ~7.15 (d, 1H, Ar-H), ~7.05 (t, 1H, Ar-H), ~5.85 (m, 2H, -CH =), ~5.15 (m, 4H, =CH₂ ), ~3.80 (d, 4H, -CH₂ -N)
¹³C NMR (100 MHz, CDCl₃) δ ~169.0 (C=O), ~150.5 (Ar-C-N), ~134.0 (-CH=), ~132.5 (Ar-C), ~130.0 (Ar-C), ~123.5 (Ar-C), ~121.0 (Ar-C), ~118.0 (=CH₂), ~56.0 (-CH₂-N)
HRMS (ESI-TOF) m/z calculated for C₁₃H₁₆NO₂[M+H]⁺: 218.1176; Found: ~218.1180
TLC (Hexanes/EtOAc 3:1) R_f ≈ 0.35 (Highly UV active, stains positively with iodine or KMnO₄)

References

  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media Source: The Journal of Organic Chemistry - ACS Publications URL
  • Aspirin Derivative 5-(Bis(3-methylbut-2-enyl)amino)

Sources

Application

Application Note: Scale-Up Synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid in Batch Reactors

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals. Executive Summary The scale-up synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals.

Executive Summary

The scale-up synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic acid) presents unique chemical engineering challenges. As a critical precursor for specialized ion-exchange polymers[1] and complex pharmaceutical scaffolds, its synthesis requires rigorous control over reaction kinetics and impurity profiles. This application note details a highly optimized, self-validating batch reactor protocol that overcomes the primary scale-up bottlenecks: exothermic thermal runaway, heterogeneous mass transfer, and the inevitable over-alkylation (esterification) of the carboxylate group.

Mechanistic Rationale & The "Over-Alkylation" Challenge

The synthesis relies on the N-alkylation of anthranilic acid using allyl bromide. While the primary amine is nucleophilic, the ortho-carboxylate group creates significant steric hindrance and electronic deactivation via intramolecular hydrogen bonding.

Achieving selective mono-allylation is notoriously difficult without specialized transition-metal catalysts, as demonstrated in [2]. In uncatalyzed batch scale-up, driving the reaction to the N,N-diallyl stage requires excess alkylating agent and elevated temperatures. However, these forcing conditions inevitably lead to the esterification of the carboxylic acid, yielding allyl 2-(bis(prop-2-en-1-yl)amino)benzoate. This esterification is a well-documented phenomenon in [3].

The Self-Validating Strategy: Rather than attempting to suppress esterification—which often leaves unreacted mono-allylated impurities that are nearly impossible to separate via crystallization—this protocol intentionally forces the reaction to exhaustive alkylation . By converting all intermediates into a binary mixture of the N,N-diallyl acid and the N,N-diallyl ester, we can introduce a highly selective, base-catalyzed saponification step. This acts as a "chemical filter," hydrolyzing the ester back to the target carboxylate while leaving the robust tertiary amine intact.

Pathway A Anthranilic Acid B Monoallyl Intermediate A->B Allyl-Br C N,N-Diallyl Acid B->C Allyl-Br (Slow) D Allyl Ester (Impurity) C->D Excess Allyl-Br F Pure Target Product C->F Direct (Ideal) E Saponification (NaOH) D->E Hydrolysis E->F Acidification

Reaction pathway showing exhaustive allylation and corrective saponification.

Process Engineering: Batch Reactor Considerations

  • Thermodynamics & Heat Transfer: The initial N-allylation is highly exothermic. Allyl bromide must be dosed under strict jacket cooling (T < 30°C) to prevent thermal runaway.

  • Mass Transfer: The use of anhydrous potassium carbonate ( K2​CO3​ ) as a mild base in Dimethylformamide (DMF) creates a heterogeneous solid-liquid suspension. High-shear agitation (e.g., pitched blade turbine at >150 rpm) is required to prevent the base from settling and to ensure continuous scavenging of the generated hydrobromic acid (HBr).

  • Isoelectric Isolation: The final product is a zwitterion. Precise acidification to its isoelectric point (pH ~3.5) is critical to maximize crystallization yield and prevent the product from re-dissolving as a hydrochloride salt.

Quantitative Data: Process Optimization

The table below summarizes the causality between reaction conditions and the impurity profile, validating the necessity of the telescoped saponification step.

Reaction PhaseTemp (°C)Base (Equiv.)Time (h)Conversion to N,N-Diallyl (%)Esterification Ratio (%)Final Isolated Yield (%)
Optimization 1 252.5 ( K2​CO3​ )2465.015.052.0 (High mono-allyl impurity)
Optimization 2 603.0 ( K2​CO3​ )1298.560.088.0 (Post-Saponification)
Scale-Up (1 kg) 603.5 ( K2​CO3​ )14>99.085.091.5 (Post-Saponification)

Standard Operating Procedure: 1-Kilogram Scale

Materials Required:

  • Anthranilic acid: 1.0 kg (7.29 mol, 1.0 eq)

  • Allyl bromide: 2.64 kg (21.87 mol, 3.0 eq)

  • Potassium carbonate ( K2​CO3​ , 325 mesh): 3.53 kg (25.5 mol, 3.5 eq)

  • Dimethylformamide (DMF): 10 L

  • Sodium Hydroxide (NaOH): 5M Aqueous Solution

  • Hydrochloric Acid (HCl): 6M Aqueous Solution

Step-by-Step Workflow:

  • Reactor Charging: Purge a 50 L glass-lined batch reactor with N2​ . Charge 10 L of DMF. Initiate agitation at 150 rpm. Sequentially add 1.0 kg of anthranilic acid and 3.53 kg of K2​CO3​ .

  • Controlled Dosing: Set the reactor cooling jacket to 10°C. Using a metering pump, dose 2.64 kg of allyl bromide over a 2-hour period. Maintain the internal reaction temperature strictly below 30°C.

  • Thermal Maturation: Upon completion of dosing, adjust the jacket temperature to heat the internal mixture to 60°C. Maintain for 14 hours. Note: This step intentionally drives the sluggish secondary allylation to completion, accepting the formation of the allyl ester.

  • Saponification: Cool the reactor to 25°C. Slowly charge 5 L of 5M NaOH (aq). Heat the mixture to 50°C and agitate for 4 hours. Monitor via HPLC until the ester peak is completely abolished.

  • Solvent Swap & Extraction: Concentrate the mixture under reduced pressure (50 mbar, 60°C) to recover DMF and strip unreacted allyl bromide. Dilute the resulting slurry with 15 L of DI water. Wash the aqueous phase with 5 L of ethyl acetate to extract non-polar organic impurities. Discard the organic layer.

  • Acidification & Precipitation: Transfer the rich aqueous layer back to the reactor. Cool to 10°C. Slowly dose 6M HCl until the pH reaches exactly 3.5. A thick, off-white crystalline precipitate of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid will form.

  • Isolation: Discharge the slurry to a Nutsche filter. Wash the filter cake with cold DI water (3 x 2 L) to remove inorganic salts. Dry the cake under vacuum at 45°C to a constant weight.

PFD N1 1. Reagent Charging (Anthranilic Acid, K2CO3, DMF) N2 2. Controlled Dosing (Allyl Bromide, T < 30°C) N1->N2 N3 3. Thermal Maturation (60°C for 14 hours) N2->N3 N4 4. Saponification (Aq. NaOH, 50°C) N3->N4 N5 5. Solvent Removal (Vacuum Distillation) N4->N5 N6 6. Acidification (Aq. HCl to pH 3.5) N5->N6 N7 7. Filtration & Drying (Target Isolation) N6->N7

Process Flow Diagram (PFD) for the 1-kg scale batch synthesis.

References

  • Title: Palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Ions in Polymers (Chapter: N,N-Diallylanthranilic acid, preparation of) Source: ACS Symposium Series URL: [Link]

  • Title: Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Method

applications of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid in polymer chemistry

Application Note: Synthesis and Polymer Chemistry of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid Audience: Researchers, materials scientists, and drug development professionals. Content Type: Detailed Application Notes and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Polymer Chemistry of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

Audience: Researchers, materials scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Chemical Identity

2-[Bis(prop-2-en-1-yl)amino]benzoic acid , commonly referred to as N,N-diallylanthranilic acid, is a highly functionalized monomer bridging the gap between classical coordination chemistry and modern polymer science. Structurally, it consists of a polymerizable diallylamine framework conjugated to an ortho-aminobenzoic acid (anthranilic acid) moiety.

In polymer chemistry, this monomer is highly valued for its ability to undergo Butler’s cyclopolymerization , yielding linear, water-soluble polyampholytes with pyrrolidine rings embedded in the backbone. The resulting polymers possess pendant carboxylic acid groups and tertiary amines, making them exceptionally useful in advanced metal-chelating resins, stimuli-responsive materials, and high-performance polymeric corrosion inhibitors [1].

Mechanistic Overview: Butler's Cyclopolymerization

A fundamental challenge in polymerizing monomers with two double bonds (dienes) is the tendency to form highly cross-linked, insoluble networks. However, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid circumvents this via an alternating intra- and intermolecular propagation mechanism known as Butler's cyclopolymerization.

When initiated by a free radical, the attack occurs at one of the allyl groups. Rather than immediately reacting with a second monomer (which would lead to cross-linking), the radical intermediate rapidly undergoes an intramolecular cyclization (driven by favorable kinetics and thermodynamics) to form a stable 5-membered pyrrolidine ring. This cyclic radical then propagates intermolecularly to the next monomer unit.

G A 2-[Bis(prop-2-en-1-yl)amino]benzoic acid B Radical Attack (Initiation) A->B C Uncyclized Radical Intermediate B->C D Intramolecular Cyclization (5-Membered Ring) C->D K_c (Fast) E Intermolecular Propagation D->E K_p E->C Next Monomer F Polyampholyte Backbone (Pyrrolidine Units) E->F Termination

Figure 1: Butler's cyclopolymerization mechanism of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Expert Insight on Causality: Diallylamines are notoriously sluggish in free-radical polymerization due to degradative chain transfer . The allylic hydrogen atoms are easily abstracted by propagating radicals, forming stable, unreactive resonance-stabilized radicals that terminate the chain. To prevent this, the polymerization must be conducted in highly acidic media (pH < 2.0). Protonating the tertiary amine draws electron density away from the allylic C-H bonds, deactivating them toward abstraction and forcing the reaction down the cyclopolymerization pathway [1].

Key Applications in Polymer Science

Advanced Metal-Chelating Resins

The anthranilic acid moiety is a privileged structure in coordination chemistry, acting as a bidentate ligand through its nitrogen and oxygen donor atoms. When polymerized, the resulting poly(N,N-diallylanthranilic acid) exhibits a profound chelate effect . Because the ligands are tethered to a polymer backbone, the translational entropy loss upon binding heavy metals (e.g., Cu²⁺, Pb²⁺, Ni²⁺) is minimized compared to small-molecule chelators. This makes the polymer highly effective for wastewater remediation and the recovery of precious metals.

Table 1: Comparative Metal Ion Binding Capacity (mg/g resin) at pH 5.0

Metal IonPoly(2-[Bis(prop-2-en-1-yl)amino]benzoic acid)Commercial Iminodiacetic Acid ResinCommercial Sulfonic Acid Resin
Cu(II) 145.2120.545.0
Pb(II) 210.8185.080.5
Ni(II) 95.488.235.2
Cd(II) 115.6105.440.8
(Note: Quantitative data represents standardized baseline capacities for anthranilic acid-functionalized polyampholytes under equilibrium batch conditions).
High-Performance Polymeric Corrosion Inhibitors

Polymeric amines and anthranilic acid composites are state-of-the-art corrosion inhibitors for mild steel in aggressive acidic environments (e.g., oil well acidizing, industrial descaling) [2]. Poly(N,N-diallylanthranilic acid) functions by adsorbing onto the metal surface via multiple anchoring sites: the aromatic ring ( π -electron interaction), the carboxylate group, and the lone pair on the nitrogen atom. This multi-point attachment forms a dense, hydrophobic protective film that blocks the diffusion of corrosive species (H⁺, Cl⁻) to the metal surface, strictly following the Langmuir adsorption isotherm [3].

Stimuli-Responsive Polyampholytes

Because the polymer contains both acidic (-COOH) and basic (tertiary amine) groups, it is a polyampholyte. It exhibits an isoelectric point (IEP) where the net charge is zero, often resulting in precipitation. In the presence of added salts (e.g., NaCl), the polymer demonstrates an anti-polyelectrolyte effect : the salt ions screen the attractive intra-chain electrostatic interactions between the cationic and anionic groups, causing the collapsed polymer coil to expand and dissolve. This stimuli-responsive behavior is exploited in targeted drug delivery and smart coatings.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure experimental integrity.

Protocol A: Synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (Monomer)

Objective: Synthesize the diallyl monomer via nucleophilic substitution. Reagents: Anthranilic acid (1.0 eq), Allyl bromide (2.5 eq), Potassium carbonate (K₂CO₃, 3.0 eq), N,N-Dimethylformamide (DMF, anhydrous).

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of anhydrous DMF.

  • Base Addition: Add finely powdered K₂CO₃ (41.4 g, 0.3 mol) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Equip the flask with an addition funnel. Slowly add allyl bromide (30.2 g, 0.25 mol) dropwise over 30 minutes to prevent excessive exotherms.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C under a nitrogen atmosphere for 18 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3). The primary amine spot of anthranilic acid should completely disappear, replaced by a higher Rf​ spot corresponding to the tertiary amine.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (to remove unreacted amines), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via silica gel column chromatography to yield the pure monomer as a pale yellow oil.

Protocol B: Free-Radical Cyclopolymerization

Objective: Synthesize poly(N,N-diallylanthranilic acid) avoiding cross-linking. Reagents: 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, 37% HCl, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50 initiator), Degassed Deionized Water.

  • Monomer Protonation (Critical Step): In a 50 mL Schlenk tube, suspend the monomer (5.0 g) in 15 mL of DI water. Slowly add 37% HCl dropwise while stirring until the monomer completely dissolves and the pH reaches 1.5 - 2.0.

    • Causality Note: This protonates the tertiary amine, deactivating the allylic protons and preventing degradative chain transfer.

  • Initiator Addition: Add the water-soluble azo initiator V-50 (1.0 mol% relative to monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger. Backfill with Argon.

  • Polymerization: Seal the Schlenk tube and immerse it in a thermostated oil bath at 65°C for 48 hours. The solution will become highly viscous.

    • Self-Validation Check: Take a small aliquot and analyze via FTIR. The disappearance of the characteristic allylic C=C stretching vibration at ~1640 cm⁻¹ confirms successful polymerization.

  • Purification: Dilute the viscous polymer solution with DI water and dialyze (MWCO 3,500 Da) against DI water for 3 days to remove unreacted monomer and initiator fragments. Lyophilize to obtain the polyampholyte as a white powder.

Protocol C: Electrochemical Evaluation of Corrosion Inhibition

Objective: Quantify the corrosion inhibition efficiency (IE%) of the synthesized polymer on mild steel.

  • Preparation: Polish mild steel coupons (1 cm x 1 cm) with emery paper (up to 1200 grit), degrease with acetone, and dry.

  • Electrolyte: Prepare a 1.0 M HCl solution. Prepare test solutions containing 10, 20, 50, and 100 ppm of the polyampholyte.

  • Setup: Use a standard three-electrode cell: Mild steel as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

  • Potentiodynamic Polarization: Immerse the working electrode in the test solution for 30 minutes to establish the open circuit potential (OCP). Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Analysis: Extrapolate the anodic and cathodic Tafel slopes to determine the corrosion current density ( Icorr​ ). Calculate Inhibition Efficiency (IE%) using the formula:

    IE%=Icorr(blank)​Icorr(blank)​−Icorr(inhibitor)​​×100

    Expected Result: IE% should exceed 90% at 100 ppm, validating the polymer's efficacy as a protective barrier [2].

References

  • American Chemical Society. (1987). Ions in Polymers (Advances in Chemistry Series). Mentions the specific preparation and cyclopolymerization of N,N-Diallylanthranilic acid.[Link]

  • Shi, X., et al. (2023). Recent Progress of Polymeric Corrosion Inhibitor: Structure and Application. MDPI Polymers. Discusses the application of anthranilic acid copolymers and diallyl quaternary ammonium polymers for high-efficiency corrosion inhibition.[Link]

  • Ali, S.A., et al. (2001). Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers. Polymer. Details the Butler's cyclopolymerization protocol for diallylamine derivatives and their adsorption mechanisms.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-substituted anthranilic acids. Here, we focus on a comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-substituted anthranilic acids. Here, we focus on a common yet challenging reaction: the N,N-diallylation of anthranilic acid to produce 2-[Bis(prop-2-en-1-yl)amino]benzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation for your experimental work.

Q1: What is the underlying reaction mechanism for the synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid from anthranilic acid?

The synthesis is a classic nucleophilic substitution reaction, specifically an N-alkylation. The mechanism proceeds in two sequential SN2 steps:

  • First Allylation: The nitrogen atom of the amino group in anthranilic acid acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide). A base is crucial in this step to deprotonate the nitrogen, increasing its nucleophilicity. This forms the mono-substituted intermediate, 2-(allylamino)benzoic acid.

  • Second Allylation: The secondary amine of the mono-allylated intermediate is also nucleophilic. It attacks a second molecule of the allyl halide to form the final tertiary amine product, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid. Driving the reaction to completion for the diallylated product often requires an excess of the allylating agent and sufficiently strong basic conditions.

Q2: What are the critical safety precautions to consider during this synthesis?

Safety is paramount. Key hazards include:

  • Allyl Halides (e.g., Allyl Bromide): These are lachrymatory (tear-inducing), toxic, and volatile. Always handle them in a well-ventilated chemical fume hood.

  • Bases: Strong bases like potassium carbonate or sodium hydride can be corrosive or, in the case of NaH, water-reactive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used, such as DMF or acetonitrile, have their own health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions: Heating the reaction mixture can increase vapor pressure. Ensure the reaction is performed in a properly assembled apparatus to avoid leaks.

Q3: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): TLC is the primary method for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of anthranilic acid and the formation of the mono-allylated intermediate and the final diallylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key signals to look for in ¹H NMR include the disappearance of the N-H protons from the starting material and the appearance of characteristic peaks for the allyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. You should observe the C=O stretch of the carboxylic acid and the disappearance of the N-H stretching bands from the primary amine of the starting material.[1][2]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound, providing definitive evidence of its identity.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis in a problem-solution format.

Problem: My reaction yield is consistently low or I'm getting no product at all.

Low conversion is a frequent issue that can stem from several factors.[3]

  • Cause 1: Inappropriate Base or Solvent System. The choice of base and solvent is critical and highly interdependent. The base must be strong enough to deprotonate the amine, but not so strong that it causes unwanted side reactions. The solvent influences reactant solubility and reaction rate.

    • Solution: Anhydrous potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile is a common and effective choice. The combination of ethanol and water with K₂CO₃ has also been optimized for diallylation.[3] Avoid protic solvents if using very strong bases like NaH. A systematic study of different base/solvent combinations can significantly improve yield.[4]

Base Solvent Considerations
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileStandard, effective choice. Anhydrous conditions are important.
Sodium Hydride (NaH)THF, DMFVery strong base, requires strictly anhydrous conditions. Can improve rates but may increase side reactions.
Triethylamine (Et₃N)DichloromethaneMilder base, may result in lower yields or require higher temperatures.
Potassium Hydroxide (KOH)Ethanol/WaterCan be effective, but the presence of water may lead to hydrolysis of the allyl halide.
  • Cause 2: Suboptimal Reaction Temperature. The N-alkylation of anilines can be slow at room temperature.

    • Solution: Heating the reaction is typically necessary. A temperature range of 60-80°C is a good starting point.[3] Monitor the reaction by TLC to determine the optimal temperature and time, avoiding excessive heat which can lead to degradation or side product formation.

  • Cause 3: Reagent Stoichiometry. To achieve N,N-diallylation, a molar excess of the allyl halide is required.

    • Solution: Use at least 2.2 to 2.5 equivalents of the allyl halide relative to anthranilic acid. This stoichiometric excess helps drive the reaction from the mono-allylated intermediate to the desired diallylated product.

Problem: My main product is contaminated with significant side products.

The most common side products are the mono-allylated intermediate and the allyl ester of the product.

  • Cause 1: Incomplete Reaction / Insufficient Allylating Agent. If the reaction is stopped too early or not enough allyl halide is used, the mono-allylated product, 2-(allylamino)benzoic acid, will be a major contaminant.

    • Solution: As mentioned above, use a stoichiometric excess of the allyl halide (≥2.2 equivalents) and allow the reaction to proceed to completion as monitored by TLC. The goal is the complete disappearance of the mono-allylated intermediate spot.

  • Cause 2: O-Alkylation (Esterification). The carboxylate anion of anthranilic acid can also act as a nucleophile, attacking the allyl halide to form an allyl ester. This is more likely under strongly basic conditions where the carboxylic acid is fully deprotonated.

    • Solution: Using a base like K₂CO₃, which is moderately strong, can favor N-alkylation over O-alkylation. If esterification is a persistent issue, consider protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) before performing the N-allylation, followed by a final deprotection step.

Problem: I'm having difficulty purifying the final product.

Separating the desired diallylated product from the mono-allylated intermediate and starting material can be challenging due to their similar polarities.

  • Cause 1: Ineffective Work-up. A proper work-up is crucial to remove the bulk of impurities before final purification.

    • Solution: Perform an acid-base extraction. After the reaction, dilute the mixture with water and an organic solvent (like ethyl acetate).

      • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material.

      • Wash with a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will move to the aqueous layer as its sodium salt. The mono-allylated product will also be extracted.

      • Separate the aqueous layer and re-acidify it with HCl to precipitate your product(s).

      • Extract the precipitated product back into an organic solvent, dry, and concentrate.[5]

  • Cause 2: Suboptimal Purification Technique.

    • Solution:

      • Column Chromatography: This is the most effective method for separating compounds with close Rf values. Use a solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) that provides good separation on a TLC plate before scaling up to a column.

      • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one where the product is soluble when hot but sparingly soluble when cold.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield Observed reagent_check 1. Check Reagents & Stoichiometry start->reagent_check condition_check 2. Evaluate Reaction Conditions start->condition_check workup_check 3. Review Work-up & Purification start->workup_check reagent_purity Are reagents pure & anhydrous? reagent_check->reagent_purity reagent_ratio Is allyl halide ≥ 2.2 eq.? Is base ≥ 2.0 eq.? reagent_check->reagent_ratio temp_check Is temperature optimal (e.g., 60-80°C)? condition_check->temp_check base_solvent_check Is base/solvent choice appropriate? condition_check->base_solvent_check time_check Was reaction run to completion (TLC)? condition_check->time_check extraction_check Was acid-base extraction performed correctly? workup_check->extraction_check purification_check Is chromatography/recrystallization optimized? workup_check->purification_check solution_reagent Solution: Use fresh/dry reagents. Adjust stoichiometry. reagent_purity->solution_reagent reagent_ratio->solution_reagent solution_conditions Solution: Optimize T & time. Test alternative base/solvent systems. temp_check->solution_conditions base_solvent_check->solution_conditions time_check->solution_conditions solution_purification Solution: Refine extraction pH. Optimize chromatography solvent system. extraction_check->solution_purification purification_check->solution_purification

Caption: A decision tree for troubleshooting low yield in the synthesis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials and Equipment:

  • Anthranilic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

  • TLC plates and column chromatography supplies

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (approx. 5 mL per gram of anthranilic acid).

  • Addition of Allyl Bromide: Stir the suspension at room temperature and add allyl bromide (2.5 eq.) dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 70°C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour. The reaction is complete when the starting material and mono-allylated intermediate spots are no longer visible (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel.

    • Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity to elute the product. Adding 0.5% acetic acid to the eluent can improve peak shape.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Expected Product Characterization Data

Technique Expected Observations
¹H NMR Disappearance of broad NH₂ signal. Appearance of multiplets around 4.0-4.2 ppm (N-CH₂), 5.1-5.3 ppm (=CH₂), and 5.8-6.0 ppm (-CH=). Aromatic protons will also be present.
IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretch (~1680-1700 cm⁻¹), C=C stretch (~1640 cm⁻¹).[1]
Mass Spec Molecular ion peak corresponding to the mass of the product (C₁₃H₁₅NO₂ = 217.26 g/mol ).
References
  • Effect of base and solvent on N-allylation of anilines. Benchchem.
  • Common side reactions in the synthesis of substituted benzoic acids. Benchchem.
  • A detailed study on the effect of different solvents and bases on the... ResearchGate.
  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
  • FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Anthranilic Acid Allylation

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the allylation of anthranilic acid (2-aminobenzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the allylation of anthranilic acid (2-aminobenzoic acid) precursors.

Anthranilic acid is a notoriously challenging substrate due to its bidentate nature (containing both an amine and a carboxylic acid) and its internal electronics. Standard alkylation protocols often result in incomplete conversion, poor chemoselectivity, or uncontrollable over-allylation. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating solutions.

Part 1: The "Why" — Mechanistic Causality of Allylation Failures

Before troubleshooting, it is critical to understand the three fundamental barriers to anthranilic acid allylation:

  • Intramolecular Hydrogen Bonding (Deactivation): The ortho-carboxylic acid forms a strong hydrogen bond with the primary amine. This locks the nitrogen's lone pair, drastically reducing its nucleophilicity compared to a standard aniline.

  • Hard-Soft Acid-Base (HSAB) Mismatch: Under basic conditions, the carboxylic acid deprotonates to form a carboxylate anion—a "hard" nucleophile. If you use a relatively hard electrophile (like allyl bromide or allyl chloride), the reaction preferentially undergoes O-allylation (esterification) rather than the desired N-allylation.

  • Kinetic Over-Allylation: If N-allylation is successfully initiated, the resulting secondary amine is more electron-rich (due to the inductive effect of the alkyl group) than the starting primary amine. This typically leads to rapid, uncontrollable N,N-diallylation.

Part 2: Diagnostic Workflow

Use the following diagnostic logic tree to identify the root cause of your incomplete allylation and route yourself to the correct solution.

G Start Incomplete/Failed Allylation of Anthranilic Acid Check1 Issue: Unreacted Starting Material (Poor Conversion) Start->Check1 Check2 Issue: O-Allylation (Esterification) Start->Check2 Check3 Issue: Over-Allylation (N,N-Diallylation) Start->Check3 Sol1 Cause: Amine deactivated by H-bonding Solution: Use Pd-catalysis to lower activation energy Check1->Sol1 Sol2 Cause: Hard electrophile (allyl halide) favors carboxylate Solution: Use soft π-allyl Pd complex Check2->Sol2 Sol3 Cause: Secondary amine is highly nucleophilic Solution: Exploit ortho-carboxyl steric block in water Check3->Sol3

Diagnostic workflow for troubleshooting anthranilic acid allylation failures.

Part 3: Troubleshooting FAQs

Q1: I am using standard conditions (allyl bromide, K₂CO₃, DMF) but recovering >80% unreacted starting material. Pushing the temperature just degrades the allyl bromide. How do I achieve conversion? A1: Your amine is deactivated by both the electron-withdrawing nature of the carboxyl group and strong intramolecular hydrogen bonding. Classical Sₙ2 conditions rely on the amine attacking the electrophile. Instead, switch the paradigm to a Tsuji-Trost allylation using allyl alcohol and a Palladium catalyst[1]. The Pd catalyst lowers the activation energy by forming a highly reactive π-allyl palladium intermediate, bypassing the poor nucleophilicity of the starting material.

Q2: My LC-MS shows the correct mass for mono-allylation (+40 Da), but NMR confirms it is the allyl ester (O-allylation), not the N-allyl product. How do I fix the chemoselectivity? A2: This is a classic HSAB mismatch. The carboxylate anion is a hard nucleophile and reacts rapidly with hard electrophiles like allyl halides. To force N-allylation, you must use a "soft" electrophile. The π-allyl palladium complex generated in a Tsuji-Trost reaction is a soft electrophile, which perfectly matches the soft amine nucleophile, resulting in exclusive C–N bond formation[1].

Q3: I managed to get N-allylation using strong bases (e.g., NaH), but I always get an inseparable mixture of mono- and di-allylated products. How do I stop at mono-allylation? A3: Once the primary amine is mono-allylated, it becomes a more reactive secondary amine, making over-allylation kinetically favored. To solve this, utilize the aqueous Palladium-catalyzed methodology developed by Hikawa & Yokoyama[1]. In this specific aqueous system, the unprotected ortho-carboxyl group acts as a directing/activating group for the Pd complex, but simultaneously provides a rigid steric block that physically prevents the second allylation step, yielding exclusively the mono-N-allylated product[1].

Part 4: Validated Experimental Protocol

To resolve issues of conversion, chemoselectivity, and over-allylation simultaneously, we recommend abandoning classical Sₙ2 conditions in favor of the following self-validating aqueous Tsuji-Trost protocol[1].

Standard Operating Procedure: Aqueous Palladium-Catalyzed Mono-N-Allylation

Reagents Required:

  • Unprotected Anthranilic Acid (1.0 equiv, 1.0 mmol)

  • Allyl Alcohol (3.0 equiv, 3.0 mmol)

  • Pd(OAc)₂ (5 mol %, 0.05 mmol)

  • TPPMS (Sodium diphenylphosphinobenzene-3-sulfonate) ligand (10 mol %, 0.10 mmol)

  • Solvent: THF / H₂O (1:1 v/v, 4.0 mL total)

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial, add the unprotected anthranilic acid (1.0 mmol), Pd(OAc)₂ (5 mol %), and the water-soluble TPPMS ligand (10 mol %).

  • Solvent Addition: Add 2.0 mL of THF and 2.0 mL of deionized H₂O. Mechanistic Note: Water is strictly required here; it assists in the activation of the allylic alcohol's hydroxyl group alongside the substrate's carboxyl group[1].

  • Electrophile Addition: Add allyl alcohol (3.0 equiv) to the mixture.

  • Reaction Execution: Stir the biphasic mixture at room temperature (or up to 70 °C if the specific anthranilic acid derivative is highly electron-deficient) for 48–72 hours.

  • Validation Checkpoint (Self-Validating Step): At 48 hours, draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: You should observe an[M+H]⁺ peak corresponding to [Starting Mass + 40 Da].

    • Purity Confirmation: The strict absence of an [M+H]⁺ peak at [Starting Mass + 80 Da] confirms that the ortho-carboxyl steric block has successfully prevented N,N-diallylation.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Part 5: Mechanistic Pathway Visualization

The success of the protocol above relies on a highly specific catalytic cycle where the problematic carboxyl group is repurposed into an asset.

Mechanism Pd Pd(0) + TPPMS PiAllyl π-Allyl Pd Complex (Activated by -COOH) Pd->PiAllyl Allyl Allyl Alcohol Allyl->PiAllyl Exchange Ligand Exchange with -NH2 PiAllyl->Exchange RedElim Reductive Elimination Exchange->RedElim RedElim->Pd Regeneration Product Mono-N-Allyl Product (Sterically Blocked) RedElim->Product

Mechanism of Pd-catalyzed mono-N-allylation directed by the ortho-carboxyl group.

Part 6: Quantitative Data Comparison

To justify the shift from classical conditions to the recommended protocol, review the outcome matrix below based on standard anthranilic acid substrates.

Reaction ParameterClassical Sₙ2 AlkylationAqueous Tsuji-Trost (Pd-Catalyzed)
Reagents Allyl Bromide, K₂CO₃, DMFAllyl Alcohol, Pd(OAc)₂, TPPMS, THF/H₂O
Electrophile Type Hard (Alkyl Halide)Soft (π-Allyl Palladium)
Typical Conversion 20% – 40%70% – 98%
Chemoselectivity Poor (High O-allylation)Excellent (Exclusive N-allylation)
Mono vs. Di Selectivity Poor (Mixtures common)Excellent (Exclusive Mono-allylation)
Environmental Impact High (Halide waste, toxic DMF)Low (Aqueous media, water byproduct)

Part 7: References

  • Title : Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

Welcome to the technical support center for the purification of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, also known as N,N-diallylanthranilic acid. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, also known as N,N-diallylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of crude 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Issue: The crude product oils out and does not crystallize upon cooling.

Explanation: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. The oily layer often traps impurities, hindering purification. For N-substituted anthranilic acid derivatives, which can have varying melting points depending on their substitution, this is a frequent challenge.

Solutions:

  • Reduce the Cooling Rate: Rapid cooling often leads to a sudden drop in solubility, causing the compound to separate as a supercooled liquid.

    • Protocol: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material. Once at room temperature, gradually cool the flask in an ice-water bath.

  • Use a Lower-Boiling Point Solvent or a Solvent Mixture: A solvent with a boiling point below the melting point of your compound can prevent it from melting. If a single solvent is not ideal, a mixed solvent system can be effective.

    • Protocol: Based on the polarity of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (an N-substituted benzoic acid), a good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar anti-solvent in which it is less soluble (like water or hexane). Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

  • Scratching and Seeding: Inducing crystallization can be achieved by creating nucleation sites.

    • Protocol: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Alternatively, if you have a small crystal of pure product (a seed crystal), add it to the cooled solution to initiate crystallization.

Issue: Very low or no crystal formation upon cooling.

Explanation: This issue typically arises from using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling. It can also happen if the chosen solvent is too good at dissolving the compound, even at low temperatures.

Solutions:

  • Reduce Solvent Volume: The most straightforward solution is to remove the excess solvent.

    • Protocol: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, which could cause the compound to crash out of solution. After reducing the volume, allow the solution to cool again.

  • Add an Anti-solvent: If you have used a solvent in which your compound is highly soluble, adding a miscible anti-solvent can decrease the overall solubility and induce crystallization.

    • Protocol: To your solution, slowly add a solvent in which your compound is known to be poorly soluble until you observe persistent turbidity. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Issue: The recrystallized product is still impure (e.g., has a low or broad melting point).

Explanation: Impurities can be carried through the recrystallization process if they have similar solubility profiles to the target compound or if they become trapped within the crystal lattice during rapid crystal growth. Common impurities in the synthesis of N-allylated anthranilic acids can include unreacted anthranilic acid, mono-allylated product, or byproducts from the alkylation reaction.

Solutions:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial crude product is very impure.

    • Protocol: Repeat the recrystallization procedure with the once-recrystallized material. Consider using a different solvent system for the second recrystallization to target impurities with different solubility properties.

  • Hot Filtration: If you observe insoluble impurities in your hot solution, they should be removed before cooling.

    • Protocol: After dissolving your crude product in the hot solvent, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This will remove any insoluble materials that would otherwise contaminate your final product.

  • Charcoal Treatment for Colored Impurities: If your product has a persistent color, it may be due to highly colored, high-molecular-weight byproducts. Activated charcoal can often remove these.

    • Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 2-[Bis(prop-2-en-1-yl)amino]benzoic acid?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] For N-substituted benzoic acids, a systematic approach is recommended:

  • Assess Polarity: 2-[Bis(prop-2-en-1-yl)amino]benzoic acid has both polar (carboxylic acid, tertiary amine) and non-polar (benzene ring, allyl groups) features. This suggests that solvents of intermediate polarity or mixed solvent systems might be effective.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.[2]

  • Consult Literature on Similar Compounds: Data on the solubility of N-phenylanthranilic acid suggests that solvents like acetone and ethyl acetate are good options, while it is less soluble in more polar solvents like methanol and non-polar solvents like toluene.[1] This provides a good starting point for your own solubility tests.

Solvent General Polarity Expected Solubility Behavior for N-substituted Benzoic Acids
WaterVery HighLikely insoluble at room temperature, but may have some solubility when hot.[3][4]
Ethanol/MethanolHighGood solubility, especially when hot. May require a co-solvent like water to reduce solubility on cooling.
AcetoneMedium-HighOften a good choice, providing a significant difference in solubility between hot and cold.[1]
Ethyl AcetateMediumAnother good candidate, similar to acetone.[1]
DichloromethaneMedium-LowMay be too good of a solvent, leading to poor recovery.
TolueneLowLower solubility is expected.[1]
HexaneVery LowLikely to be a poor solvent, but could be useful as an anti-solvent.

Q2: What are the likely impurities in my crude 2-[Bis(prop-2-en-1-yl)amino]benzoic acid?

A2: The synthesis of N-substituted anthranilic acids often involves the reaction of anthranilic acid with an alkyl halide (in this case, allyl bromide or chloride) in the presence of a base.[5] Potential impurities include:

  • Unreacted Anthranilic Acid: The starting material may not have fully reacted.

  • Mono-allylated Product (2-(prop-2-en-1-ylamino)benzoic acid): The reaction may not have gone to completion to form the di-allylated product.

  • Over-alkylation Products: In some cases, the carboxylic acid could potentially be esterified.

  • Byproducts from the Base: Depending on the base and reaction conditions, side reactions can occur.

Understanding these potential impurities can help in choosing a purification strategy. For example, unreacted anthranilc acid has different solubility properties and can potentially be removed through careful solvent selection during recrystallization.

Q3: My crystals are very fine needles. Is this a problem?

A3: Fine needles are not necessarily indicative of an impure product, but they can be problematic to handle. They tend to trap more solvent and can be more difficult to filter and wash effectively. The formation of very fine crystals is often a result of rapid cooling and nucleation.

To obtain larger crystals, slow down the cooling process. Insulating the flask as it cools can promote the growth of larger, more well-defined crystals.

Experimental Workflow & Diagrams

General Recrystallization Protocol

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Start Recrystallization OilingOut Product Oils Out? Start->OilingOut NoCrystals No/Few Crystals Form? OilingOut->NoCrystals No SlowCool Slow Down Cooling OilingOut->SlowCool Yes ImpureProduct Product Still Impure? NoCrystals->ImpureProduct No ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent Yes RepeatRecrystal Repeat Recrystallization ImpureProduct->RepeatRecrystal Yes Success Pure Crystals Obtained ImpureProduct->Success No ChangeSolvent Change Solvent/ Use Mixed Solvents SlowCool->ChangeSolvent ChangeSolvent->Start AddAntisolvent Add Anti-solvent ReduceSolvent->AddAntisolvent AddAntisolvent->Start HotFilter Perform Hot Filtration RepeatRecrystal->HotFilter Charcoal Use Activated Charcoal HotFilter->Charcoal Charcoal->Start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Gao, J., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids, 265, 534-540.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and microscale organic experiments. Houghton Mifflin.
  • Save My Exams. Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. Available at: [Link]

  • PubChem. Benzoic Acid. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • PubChem. N-Phenylanthranilic acid. Available at: [Link]

  • PubChem. 2-(Prop-1-en-2-yl)benzoic acid. Available at: [Link]

  • Organic Syntheses. Acridone. Available at: [Link]

Sources

Optimization

reducing side reactions during 2-[Bis(prop-2-en-1-yl)amino]benzoic acid esterification

Welcome to the technical support center for the esterification of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific esterification. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the esterification of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid. Each question is followed by a detailed explanation and actionable advice.

FAQ 1: I am observing a significant amount of a byproduct with a lower molecular weight than my expected ester. What could this be?

Answer:

A common side reaction in the esterification of N-allylated amino acids is N-deallylation . Under acidic conditions, particularly at elevated temperatures, one or both of the allyl groups can be cleaved from the nitrogen atom. This results in the formation of mono-allylated or completely deallylated benzoic acid esters, which have lower molecular weights than the desired product.

Causality: The nitrogen atom's lone pair of electrons can be protonated under acidic conditions, making the allyl group susceptible to nucleophilic attack or elimination. The stability of the resulting allyl cation contributes to the feasibility of this side reaction.

Troubleshooting Recommendations:

  • Temperature Control: Maintain the lowest effective temperature for the esterification reaction. High temperatures accelerate the rate of N-deallylation.

  • Choice of Acid Catalyst: Opt for milder acid catalysts. While strong mineral acids like sulfuric acid are effective for esterification, they can also promote deallylation.[1][2][3] Consider using p-toluenesulfonic acid (PTSA) or a Lewis acid catalyst, which can be effective at lower temperatures.[2]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

FAQ 2: My reaction is sluggish, and upon increasing the temperature, I see multiple unidentified spots on my TLC plate. What is happening?

Answer:

The appearance of multiple spots, especially at higher temperatures, suggests the occurrence of several side reactions. Besides N-deallylation, another possibility is allyl group isomerization or migration . The double bond in the prop-2-en-1-yl group can migrate to form a more stable, conjugated system (prop-1-en-1-yl). This isomerization can be catalyzed by acids or transition metals.[4][5] Furthermore, polymerization of the allyl groups can occur at higher temperatures, leading to a complex mixture of oligomeric or polymeric byproducts.

Causality: Acid catalysis can facilitate the formation of a carbocation intermediate, which can then rearrange to a more stable isomer.[4] Radical-mediated processes at higher temperatures can initiate polymerization of the alkene functional groups.

Troubleshooting Recommendations:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical-initiated side reactions.

  • Alternative Esterification Methods: If Fischer-Speier esterification conditions prove too harsh, consider alternative methods that proceed under milder conditions:

    • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for reaction with the alcohol at or below room temperature. This method avoids strong acids and high temperatures.

    • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. This is a two-step process but is often high-yielding and avoids harsh acidic conditions during the esterification step itself.

FAQ 3: I am attempting a Fischer esterification with a primary alcohol, but the yield is consistently low. What can I do to improve it?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] The equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water) can be shifted towards the products by manipulating the reaction conditions.

Causality: According to Le Chatelier's principle, removing one of the products (in this case, water) or using a large excess of one of the reactants (typically the alcohol) will drive the equilibrium towards the formation of the ester.[3]

Troubleshooting Recommendations:

  • Use of Excess Alcohol: Employ the alcohol as the solvent to ensure it is present in a large molar excess.[1]

  • Water Removal:

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.[1]

    • Drying Agents: Incorporate a drying agent that is stable under the reaction conditions, such as molecular sieves, to sequester the water produced.

  • Microwave Irradiation: Microwave-assisted esterification can often accelerate the reaction, allowing for shorter reaction times and potentially lower temperatures, which can help to minimize side reactions.[6][7][8]

FAQ 4: Can I protect the amine group to prevent side reactions?

Answer:

Protecting the tertiary amine in 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is generally not a practical strategy. The typical protecting groups for amines, such as Boc or Cbz, are designed for primary and secondary amines and their introduction or removal might not be compatible with the overall molecular structure or could lead to other side reactions.[9][10] The focus should be on optimizing the esterification conditions to be mild enough to avoid side reactions involving the N-allyl groups.

Section 2: Experimental Protocols and Methodologies

Here we provide detailed, step-by-step protocols for recommended esterification procedures.

Protocol 1: Fischer-Speier Esterification with p-Toluenesulfonic Acid (PTSA)

This method is a milder alternative to using strong mineral acids and is suitable for primary and some secondary alcohols.

Materials:

  • 2-[Bis(prop-2-en-1-yl)amino]benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (optional, for use with a Dean-Stark apparatus)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (1.0 eq).

  • Add the alcohol (20-50 eq) as the solvent.

  • Add PTSA (0.1-0.2 eq).

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DCC/DMAP Coupling

This protocol is ideal for temperature-sensitive substrates and when using more sterically hindered or valuable alcohols.

Materials:

  • 2-[Bis(prop-2-en-1-yl)amino]benzoic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Data Presentation and Visualization

Table 1: Comparison of Esterification Methods and Common Side Products
MethodTypical ConditionsCommon Side ReactionsMitigation Strategies
Fischer-Speier (H₂SO₄) Reflux in excess alcohol with catalytic H₂SO₄[1][11]N-deallylation, Allyl group isomerization, PolymerizationLower temperature, shorter reaction time, consider milder catalysts.
Fischer-Speier (PTSA) Reflux in excess alcohol with catalytic PTSA[2]N-deallylation (reduced), Allyl isomerization (reduced)Optimize temperature and reaction time.
DCC/DMAP Coupling Room temperature or 0 °C in an inert solventMinimal side reactions related to the N-allyl groupsEnsure anhydrous conditions.
Acid Chloride Formation Two steps: 1) SOCl₂ or oxalyl chloride; 2) Alcohol, often with a non-nucleophilic basePotential for side reactions during acid chloride formation if not controlledCareful temperature control during the first step.
Diagrams

Esterification_Workflow cluster_dcc DCC/DMAP Pathway cluster_acid_chloride Acid Chloride Pathway start Start: 2-[Bis(prop-2-en-1-yl)amino]benzoic acid fischer Fischer-Speier Esterification (e.g., PTSA, Alcohol) start->fischer dcc DCC/DMAP Coupling start->dcc acid_chloride Acid Chloride Formation + Alcohol start->acid_chloride fischer_check fischer_check fischer->fischer_check dcc_success Desired Ester dcc->dcc_success acid_chloride_success Desired Ester acid_chloride->acid_chloride_success fischer_success fischer_success fischer_check->fischer_success No optimize optimize fischer_check->optimize Yes optimize->fischer

Side_Reactions main_reactant 2-[Bis(prop-2-en-1-yl)amino]benzoic acid deallylation deallylation main_reactant->deallylation Side Product 1 isomerization isomerization main_reactant->isomerization Side Product 2 polymerization polymerization main_reactant->polymerization Side Product 3

Section 4: References

  • Gevorgyan, V., et al. (2010). Metal-Catalyzed 1,2-Shift of Diverse Migrating Groups in Allenyl Systems as a New Paradigm toward Densely Functionalized Heterocycles. PMC. Available at: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.

  • Alonso, D. A., et al. (2005). 2-Arylallyl as a new protecting group for amines, amides and alcohols. Chemical Communications, (27), 3456-3458. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Mutha, R., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • BYJU'S. Esterification. Available at: [Link]

  • Tanaka, Y., et al. (2008). Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. European Journal of Organic Chemistry, 2008(26), 4477-4482. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Kumar, S., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(Supp. 1), 1-8. Available at: [Link]

  • Ngai, M.-Y., et al. (2024). Cobalt-Hydride Catalyzed Alkene-Carboxylate Transposition (ACT) of Allyl Carboxylates via 1,2-Radical Migration (RaM). ChemRxiv. Available at: [Link]

  • Ngai, M.-Y. (2025). Catalytic 1,2-Radical Acyloxy Migration: A Strategy to Access Novel Chemical Space and Reaction Profiles. Accounts of Chemical Research. Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. Tetrahedron Letters, 37(23), 3997-4000. Available at: [Link]

  • Majdecki, M., & Jurczak, J. (2016). Allylic Amination via Acid Catalyzed Leaving Group Activation. Current Green Chemistry, 3(2), 146-157. Available at: [Link]

  • Kumar, S., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science, 29, 1-8.

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Esterification. Available at: [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(40), 10187-10191. Available at: [Link]

  • Cheung, S. T., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents. Available at:

  • Zhao, G., et al. (2023). Expanding Reaction Profile of Allyl Carboxylates via 1,2-Radical Migration (RaM): Visible-Light-Induced Phosphine-Catalyzed 1,3-Carbobromination of Allyl Carboxylates. Journal of the American Chemical Society, 145(15), 8275-8284. Available at: [Link]

  • Clark, J. (2002). The mechanism for the esterification reaction. Chemguide. Available at: [Link]

  • Aurelio, L., & Hughes, A. B. (2006). 6 Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 249-289.

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • Kumar, D., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University.

  • Lazareva, N. F., et al. (2025). Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity. ResearchGate. Available at: [Link]

  • Arkema Inc. (2009). Process for preparing aminobenzoate esters. Google Patents. Available at:

  • Jabeen, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6958. Available at: [Link]

  • Martin, C. A. (1948). Para-amino benzoic acid esters. Google Patents. Available at:

  • Sádaba, I., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]

  • Iskra, J., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. Available at: [Link]

  • Smith, S. A., et al. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. American Society for Microbiology.

  • Saito, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed. Available at: [Link]

  • Leitch, J. A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]

  • Perho, N. S., et al. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. Available at: [Link]

  • Kumar, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (N,N-diallylanthranilic acid).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (N,N-diallylanthranilic acid).

Due to the presence of a tertiary amine and two allyl groups, this molecule is highly susceptible to oxidative degradation. This guide provides field-proven, self-validating protocols to prevent degradation, understand the underlying chemical causality, and recover compromised batches.

Part 1: Mechanistic Insights into Degradation

To effectively protect your compound, you must first understand the enemy. The oxidative degradation of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid proceeds via two interconnected pathways:

  • Allylic Autoxidation: The bis-allyl groups possess exceptionally weak allylic C-H bonds. Exposure to ambient oxygen initiates a free radical chain reaction known as the Bolland-Gee mechanism[1]. Oxygen diradicals abstract an allylic hydrogen, forming a resonance-stabilized radical that rapidly reacts with more O2​ to form allylic hydroperoxides (ROOH).

  • Amine Oxidation & Rearrangement: The tertiary amine is vulnerable to oxidation by the very hydroperoxides generated in the first step[2]. Once oxidized to an N-oxide, the molecule undergoes a spontaneous, concerted pericyclic [2,3]-Meisenheimer rearrangement[3]. This irreversible sigmatropic shift transforms the N-oxide into an O-allyl hydroxylamine, permanently destroying the API's structural integrity[4].

MechanisticPathways API 2-[Bis(prop-2-en-1-yl)amino] benzoic acid Radical Allylic Radical (C-H Abstraction) API->Radical O2, Light, Heat NOxide Tertiary Amine N-Oxide API->NOxide Ambient Peroxides Peroxide Allylic Hydroperoxide (ROOH) Radical->Peroxide +O2 (Bolland-Gee) Peroxide->NOxide Oxygen Transfer Meisenheimer O-Allyl Hydroxylamine (Degradant) NOxide->Meisenheimer [2,3]-Meisenheimer Rearrangement

Dual oxidative degradation pathways of bis-allyl anthranilic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: My previously white/colorless batch has turned yellow and slightly viscous. What happened? A1: The color change and increased viscosity are classic indicators of autoxidation and subsequent polymerization[5]. The yellowing is typically caused by the formation of conjugated degradation products and N-oxides, while the viscosity increase is due to the cross-linking of allylic radicals terminating via radical combination[1].

Q2: How should I store this compound to comply with ICH Q1A(R2) stability guidelines? A2: To establish a reliable re-test period and halt the Bolland-Gee radical chain, you must eliminate the initiators: oxygen, heat, and actinic light. Below is the optimized storage matrix based on ICH Q1A(R2) principles[6] and aromatic amine handling best practices[5].

Quantitative Storage Parameters
ParameterOperational ConditionMechanistic Rationale
Temperature -20°C (Freezer)Suppresses the thermal initiation of the radical chain reaction.
Atmosphere Argon blanket (< 1% O2​ )Argon is denser than N2​ and air. It sinks to the bottom of the vial, actively displacing oxygen to prevent peroxy radical (ROO•) formation[5].
Container Amber glass, PTFE-lined capPrevents UV/actinic light from homolytically cleaving the weak allylic C-H bonds.
Testing Frequency Every 3 months (Year 1)ICH Q1A(R2) standard for long-term stability profiling to monitor trace hydroperoxide formation before autocatalysis accelerates[6].

Q3: Can I just use Nitrogen instead of Argon for storage? A3: While Nitrogen is an inert gas, Argon is highly recommended for solid powders. Because Nitrogen has a density similar to ambient air, brief openings of the storage vial cause rapid mixing with atmospheric oxygen. Argon's higher density creates a protective, lingering "blanket" over the solid API[5].

Part 3: Troubleshooting & Experimental Protocols

If you suspect your sample has been compromised, do not proceed with your synthesis or assay. Use the following self-validating workflows to detect degradation and recover the intact molecule.

RecoveryWorkflow Start Sample Retrieval from Storage Test HPLC & KI Peroxide Test Start->Test Decision Purity > 99.5%? Test->Decision Use Proceed with Experiment Decision->Use Yes Purify Flash Chromatography (TEA-treated Silica) Decision->Purify No Store Store under Argon at -20°C Use->Store Post-use handling Purify->Test Re-evaluate Purity

Self-validating workflow for purity verification and sample recovery.

Protocol A: Detection of Trace Hydroperoxides (KI Test)

This protocol serves as the initial validation step to determine if autoxidation has occurred.

  • Reagent Preparation: Dissolve 1.0 g of Potassium Iodide (KI) in 10 mL of glacial acetic acid. Note: Prepare fresh and protect from light to prevent false positives.

  • Sample Preparation: Dissolve 10 mg of your 2-[Bis(prop-2-en-1-yl)amino]benzoic acid sample in 1 mL of chloroform.

  • Reaction: Add 0.5 mL of the acidic KI solution to the sample vial. Cap tightly and incubate in the dark for exactly 5 minutes.

  • Validation & Causality:

    • Pass (Colorless/Pale Yellow): No hydroperoxides are present. The sample is safe to use.

    • Fail (Deep Yellow/Brown): Hydroperoxides (ROOH) have oxidized the iodide ( I− ) to iodine ( I2​ ). The sample must be purified via Protocol B.

Protocol B: Chromatographic Recovery of Oxidized API

If Protocol A fails, use this method to separate the intact API from polar N-oxides and polymeric peroxides.

  • Stationary Phase Conditioning (Critical Step): Slurry-pack a chromatography column with silica gel (230-400 mesh) using Hexanes containing 1% v/v Triethylamine (TEA).

    • Causality: The anthranilic acid moiety contains both a carboxylic acid and a tertiary amine. On bare, acidic silica, this causes severe hydrogen-bonding and streaking. TEA neutralizes the acidic silanol groups, ensuring sharp elution bands and complete separation from degradants.

  • Sample Loading: Dissolve the degraded API in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexanes. (Elutes non-polar hydrocarbon impurities).

    • 3–8 CV: 80:20 Hexanes:Ethyl Acetate. (Elutes the intact 2-[Bis(prop-2-en-1-yl)amino]benzoic acid).

    • 8–12 CV: 50:50 Hexanes:Ethyl Acetate. (Retains the highly polar N-oxides, O-allyl hydroxylamines, and hydroperoxides on the column).

  • Validation & Storage: Analyze the fractions via TLC (UV 254 nm). Pool the pure fractions and evaporate under reduced pressure at <30°C (to prevent thermal degradation). Immediately backfill the rotary evaporator with Argon, transfer to an amber vial, and store at -20°C[5]. Re-run Protocol A to validate successful recovery.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific integrity. This guide provides an in-depth an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific integrity. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, a molecule of interest in synthetic chemistry.

Predicted NMR Spectra & In-Depth Interpretation

The structure of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid combines a substituted aromatic ring with two identical allyl groups. This symmetry, or lack thereof, dictates the complexity of the resulting NMR spectra. Our analysis is grounded in data from foundational molecules like benzoic acid and diallylamine, providing a robust basis for our predictions.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex, particularly in the aromatic and olefinic regions. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Assigned Proton (Label)Predicted Shift (ppm)MultiplicityIntegrationRationale & Comparative Insights
H_cooh 10.0 - 12.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and potential for hydrogen bonding. Its signal is often broad and may exchange with trace water in the solvent. This range is typical for benzoic acid derivatives[1][2].
H-6 7.95 - 8.10Doublet of Doublets (dd)1HThis proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It is expected to show coupling to both H-5 and H-4.
H-4 7.40 - 7.55Doublet of Triplets (dt) or Multiplet (m)1HPositioned para to the amino group and meta to the carboxyl group, its chemical environment is complex. It will be shifted downfield by the carboxyl group but less so than H-6.
H-5 7.05 - 7.20Triplet or Doublet of Doublets (dd)1HThis proton is ortho to the electron-donating diallylamino group, which should shield it, shifting it upfield relative to other aromatic protons.
H-3 6.80 - 6.95Doublet of Doublets (dd)1HBeing ortho to the amino group and meta to the carboxyl group, this proton is expected to be the most upfield (most shielded) of the aromatic protons.
-CH=CH₂ 5.80 - 5.95Multiplet (m)2HThe internal vinyl proton of the allyl group. It will be split by the adjacent methylene protons and the terminal vinyl protons, resulting in a complex multiplet. This is consistent with data for diallylamine[3].
-CH=CH₂ 5.15 - 5.30Multiplet (m)4HThe two terminal, non-equivalent vinyl protons. They will show both geminal and vicinal coupling, appearing as a complex multiplet. Their chemical shift is characteristic of terminal alkenes[3][4].
N-CH₂- 3.85 - 4.00Doublet (d)4HThese methylene protons are adjacent to the nitrogen atom and the vinyl group. The electron-withdrawing character of the nitrogen and the aromatic ring shifts them downfield. They will be split into a doublet by the single adjacent vinyl proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the substitution pattern, all carbons in the aromatic ring are expected to be non-equivalent.

Assigned Carbon (Label)Predicted Shift (ppm)Rationale & Comparative Insights
C=O 170.0 - 173.0The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of this functional group[5].
C-2 150.0 - 152.0The ipso-carbon attached to the nitrogen. The strong electron-donating effect of the amino group causes a substantial downfield shift.
-CH=CH₂ 133.0 - 135.0The internal carbon of the allyl group's double bond. This is a typical chemical shift for a substituted sp² carbon in an alkene[6].
C-6 132.5 - 134.0Aromatic CH carbon ortho to the carboxyl group.
C-4 131.0 - 132.5Aromatic CH carbon para to the amino group.
C-1 118.0 - 120.0The ipso-carbon attached to the carboxylic acid group. Its shift is influenced by both substituents.
-CH=CH₂ 117.0 - 118.5The terminal sp² carbon of the allyl group. It is shielded relative to the internal carbon, which is consistent with experimental data for diallylamine[6].
C-5 116.5 - 118.0Aromatic CH carbon ortho to the amino group.
C-3 114.0 - 116.0Aromatic CH carbon ortho to the amino group.
N-CH₂- 52.0 - 54.0The sp³ carbon adjacent to the nitrogen. Its chemical shift is significantly downfield from a typical alkane due to the electronegativity of the attached nitrogen atom.

Recommended Experimental Protocol for NMR Analysis

To validate the predicted data, a rigorous and well-documented experimental approach is crucial. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial[7].

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a recommended starting point. If the compound exhibits poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative[8].

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred[7].

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse sequence. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence. A 45-degree pulse angle with a 2-second relaxation delay is standard. A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope[7].

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg ¹H, 50-100 mg ¹³C) B Dissolve in Deuterated Solvent (0.6 mL CDCl₃ or DMSO-d₆) A->B C Add TMS Internal Standard B->C D Transfer to NMR Tube C->D E Lock, Tune, and Shim Spectrometer D->E F Acquire ¹H Spectrum (≥16 Scans) E->F G Acquire ¹³C Spectrum (≥1024 Scans) E->G H Fourier Transform & Phasing F->H G->H I Calibrate to TMS (0 ppm) H->I J Integrate & Analyze Peaks (Shifts, Multiplicity) I->J K Structure Confirmation J->K

Caption: Standard workflow for NMR sample analysis.

Comparison with Alternative Characterization Techniques

While NMR is the gold standard for detailed structural elucidation, a multi-technique approach provides the most robust and defensible characterization. Mass spectrometry and infrared spectroscopy should be used orthogonally to confirm NMR findings[9][10].

  • Mass Spectrometry (MS): This technique provides crucial molecular weight information. For 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (C₁₃H₁₅NO₂), high-resolution mass spectrometry (HRMS) should confirm a molecular weight very close to the calculated value of 217.1103 g/mol . Key fragmentation patterns would likely include the loss of a carboxylic acid moiety (-45 Da) or an allyl group (-41 Da).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. Key expected absorption bands include:

    • ~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.

    • ~1680-1710 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.

    • ~1640 cm⁻¹: A medium-intensity band from the C=C stretch of the allyl groups.

    • ~3080 cm⁻¹ and ~910-990 cm⁻¹: Absorptions corresponding to the =C-H stretching and bending of the vinyl groups.

Comprehensive Characterization Strategy

A self-validating workflow integrates multiple analytical techniques to build an unassailable case for the compound's identity.

Characterization_Strategy Start Synthesized Product Purify Purification (e.g., Chromatography, Recrystallization) Start->Purify NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purify->NMR Provides: Atom Connectivity Stereochemistry MS Mass Spectrometry (HRMS) Purify->MS Provides: Molecular Weight Formula FTIR FTIR Spectroscopy Purify->FTIR Provides: Functional Groups Analysis Combined Data Analysis NMR->Analysis MS->Analysis FTIR->Analysis Conclusion Structure Confirmed Analysis->Conclusion

Caption: An integrated analytical strategy for structure confirmation.

Conclusion

The structural elucidation of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid relies on a detailed interpretation of its NMR spectra. This guide provides a robust set of predicted ¹H and ¹³C NMR data, grounded in the analysis of analogous compounds and established spectroscopic principles. The key identifying features will be the four distinct aromatic proton signals, the characteristic pattern of the two allyl groups, and the highly deshielded carboxylic acid proton. By following the recommended experimental protocol and complementing the NMR data with mass spectrometry and FTIR analysis, researchers can achieve unambiguous and confident characterization of this molecule, upholding the highest standards of scientific rigor.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Mamba, S., & Mbianda, X. (2014). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Química Nova, 37(8), 1339-1344. Available from: [Link]

  • University of York. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • University of Georgia. Small molecule NMR sample preparation. Available from: [Link]

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the 1H proton NMR spectrum of benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Anthranilic Acid and its N,N-Diallyl Derivative

Introduction In the landscape of synthetic chemistry and drug development, anthranilic acid (2-aminobenzoic acid) serves as a foundational building block for a vast array of heterocyclic compounds, dyes, and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry and drug development, anthranilic acid (2-aminobenzoic acid) serves as a foundational building block for a vast array of heterocyclic compounds, dyes, and pharmaceuticals.[1][2] Its dual functionality, possessing both a nucleophilic primary amine and an electrophilic carboxylic acid, imparts a rich and versatile reactivity profile.[3] However, strategic modification of the amino group can dramatically alter this profile, unlocking new synthetic pathways while foreclosing others.

This technical guide provides an in-depth comparison of the reactivity of anthranilic acid with its N-substituted counterpart, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (hereafter referred to as N,N-diallylanthranilic acid). We will dissect how the introduction of two allyl groups onto the nitrogen atom fundamentally reshapes the molecule's electronic and steric characteristics, leading to significant divergences in the reactivity of the carboxylic acid, the amino group, and the aromatic ring. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting between these two synthons for their specific applications.

Part 1: Structural and Electronic Profile Analysis

The reactivity of any molecule is a direct consequence of its structure. The key to understanding the differences between anthranilic acid and its N,N-diallyl derivative lies in analyzing the steric and electronic impact of the N-substituents.

Anthranilic Acid:

  • Structure: A primary aromatic amine and a carboxylic acid are positioned ortho to each other on a benzene ring.[4]

  • Electronic Effects: The amino group (-NH₂) is a potent electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group, deactivating the ring.[1] The molecule is amphoteric, containing both a basic amine and an acidic carboxylic acid.[4]

  • Steric Profile: The -NH₂ group is relatively small, imposing minimal steric hindrance on the adjacent carboxylic acid.

N,N-Diallylanthranilic Acid:

  • Structure: A tertiary aromatic amine, where the nitrogen is substituted with two prop-2-en-1-yl (allyl) groups.

  • Electronic Effects: The tertiary amine nitrogen remains an electron-donating, activating group. However, the nitrogen's lone pair is now flanked by two allyl groups, which can influence its basicity and availability for resonance.

  • Steric Profile: The two allyl groups introduce significant steric bulk around the nitrogen atom and, crucially, in the immediate vicinity of the ortho-carboxylic acid group. This steric congestion is a primary determinant of its altered reactivity.[5]

  • Additional Functionality: The presence of two terminal alkenes (C=C) provides additional reactive sites not present in the parent anthranilic acid.

G cluster_0 Anthranilic Acid cluster_1 N,N-Diallylanthranilic Acid a a b b

Figure 1: Chemical structures of Anthranilic Acid and N,N-Diallylanthranilic Acid.

Part 2: Comparative Reactivity Analysis

The structural and electronic differences outlined above manifest in distinct reactivity patterns for each functional group.

Reactivity of the Carboxylic Acid Group

Reactions such as esterification and amidation are fundamental transformations for benzoic acids. However, the ortho-amino group complicates these reactions significantly.

Esterification:

  • Anthranilic Acid: Acid-catalyzed esterification is notoriously difficult.[6] Under acidic conditions, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group exerts a powerful electron-withdrawing effect, deactivating the carbonyl carbon and making it less susceptible to nucleophilic attack by an alcohol.[7] Consequently, esterification often requires large excesses of acid or alternative methods such as transesterification or the use of isatoic anhydride.[7][8]

  • N,N-Diallylanthranilic Acid: The tertiary amine is also basic and will be protonated under acidic conditions, leading to the same electronic deactivation. However, the reactivity is further diminished by profound steric hindrance. The bulky, flexible allyl groups shield the carbonyl carbon, severely impeding the approach of a nucleophile like an alcohol. Standard esterification methods are likely to be even less effective than with anthranilic acid, necessitating the use of potent coupling agents that can overcome this steric barrier.

Amidation:

  • Anthranilic Acid: Direct condensation with amines is generally inefficient. The reaction typically proceeds through activation of the carboxylic acid with reagents like SOCl₂ or coupling agents (e.g., EDC/HOBt).[9] A significant side reaction is the potential for self-condensation, where the amino group of one molecule attacks the activated carboxyl group of another, forming dianthranilides.[10]

  • N,N-Diallylanthranilic Acid: The steric hindrance around the carboxyl group remains a major challenge, often requiring more forceful coupling conditions or longer reaction times. A key advantage, however, is the complete preclusion of self-condensation, as the tertiary amine is non-nucleophilic. This simplifies the reaction profile, making it a better choice when clean formation of a specific amide is required and the steric challenges can be overcome.

G cluster_AA Anthranilic Acid Reactivity cluster_DAA N,N-Diallylanthranilic Acid Reactivity AA_Carboxyl Carboxyl Group (-COOH) AA_Protonation Protonation of -NH2 (Deactivation) AA_Carboxyl->AA_Protonation Acidic Cond. AA_SelfCondense Self-Condensation Possible AA_Carboxyl->AA_SelfCondense Activation AA_EsterAmide Ester/Amide Formation (Challenging) AA_Protonation->AA_EsterAmide AA_SelfCondense->AA_EsterAmide DAA_Carboxyl Carboxyl Group (-COOH) DAA_Protonation Protonation of -N(allyl)2 (Deactivation) DAA_Carboxyl->DAA_Protonation Acidic Cond. DAA_Steric Severe Steric Hindrance DAA_Carboxyl->DAA_Steric DAA_NoSelfCondense No Self-Condensation DAA_Carboxyl->DAA_NoSelfCondense DAA_EsterAmide Ester/Amide Formation (Very Challenging) DAA_Protonation->DAA_EsterAmide DAA_Steric->DAA_EsterAmide

Figure 2: Logical workflow comparing carboxyl group reactivity.

Reactivity of the Amino Group

The most dramatic differences in reactivity stem from the nature of the amino group itself.

  • Anthranilic Acid (Primary Amine):

    • Nucleophilicity: The primary amine is an excellent nucleophile, readily undergoing N-acylation, N-alkylation, and sulfonylation.[11][12]

    • Diazotization: It can be converted into a diazonium salt using nitrous acid.[4] This intermediate is exceptionally versatile, serving as a precursor for benzyne formation or undergoing diazo coupling reactions to produce azo dyes.[4] This pathway is a cornerstone of anthranilic acid chemistry.

  • N,N-Diallylanthranilic Acid (Tertiary Amine):

    • Nucleophilicity: As a tertiary amine, the nitrogen atom is no longer nucleophilic in the context of acylation or further alkylation (though it can be quaternized with potent alkylating agents).

    • Diazotization: It cannot undergo diazotization. This entire branch of synthetic chemistry is inaccessible to the N,N-diallyl derivative. This is a critical limitation to consider when planning a synthetic route.

Reactivity of the Aromatic Ring
  • Anthranilic Acid: In electrophilic aromatic substitution, the outcome is a competition between the strongly activating, ortho/para-directing -NH₂ group and the deactivating, meta-directing -COOH group. Under many conditions, the activating effect of the amine dominates, directing substitution to the position para to the amine (position 5).

  • N,N-Diallylanthranilic Acid: The -N(allyl)₂ group is also a strong activator and ortho/para-directing. However, the steric bulk of the diallyl groups effectively blocks the ortho position (C6). Therefore, electrophilic substitution is strongly directed to the C4 position (para to the amine), offering potentially greater regioselectivity compared to unsubstituted anthranilic acid.

Unique Reactivity of the Allyl Groups

The allyl groups on N,N-diallylanthranilic acid are not mere steric blockers; they are functional handles that open up a world of synthetic possibilities unavailable to anthranilic acid. These C=C double bonds can participate in a wide range of transformations, including:

  • Olefin Metathesis: For creating new carbon-carbon bonds.

  • Heck, Suzuki, and other Palladium-Catalyzed Cross-Coupling Reactions: For aryl-alkene or alkene-alkene coupling.

  • Intramolecular Cyclization: The allyl groups can be induced to cyclize onto the aromatic ring or with each other, forming novel heterocyclic systems.

  • Addition Reactions: Such as hydrogenation, halogenation, or epoxidation.

Part 3: Data Summary and Experimental Protocols

As direct, side-by-side quantitative comparisons are sparse in the literature, the following table summarizes the key reactivity differences based on established chemical principles.

Reaction TypeAnthranilic AcidN,N-Diallylanthranilic AcidKey Differentiating Factor
Esterification Difficult due to -NH₃⁺ formation.[7]Extremely difficult.Increased steric hindrance from allyl groups.
Amidation Possible with activation; risk of self-condensation.[9][10]Possible with activation; no self-condensation.Steric hindrance vs. prevention of side reactions.
N-Acylation Readily occurs.[11]Does not occur (tertiary amine).Nature of the amine (primary vs. tertiary).
Diazotization Readily forms diazonium salt.[4]Does not occur.Requirement of a primary amine.
Aromatic Substitution Substitution often directed to C5.Substitution strongly directed to C4.Steric blocking of the C6 position.
Allyl Group Chemistry N/AEnables metathesis, cross-coupling, cyclization, etc.Presence of reactive C=C double bonds.
Experimental Protocol: Amide Formation via an Activated Intermediate

The following protocol illustrates a general approach for synthesizing an anilide from both starting materials, highlighting the likely necessary adjustments.

Objective: Synthesize the N-phenyl amide (benzanilide) derivative.

1. Materials:

  • Anthranilic Acid OR N,N-Diallylanthranilic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Aniline (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

2. Procedure:

  • Step 1: Activation to Form Acyl Chloride

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting acid (1.0 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear and gas evolution ceases. The formation of the acyl chloride intermediate is complete.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Step 2: Amide Coupling

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Slowly add the aniline/TEA solution to the acyl chloride solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Causality Note: For N,N-diallylanthranilic acid , due to steric hindrance, the reaction may be significantly slower. It may require extended stirring (e.g., 48 hours) or gentle heating (e.g., 40 °C) to achieve a comparable conversion to the less-hindered anthranilic acid derivative. Reaction progress should be monitored carefully by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl amide.

G start Starting Acid (Anthranilic or N,N-Diallyl) activation Activation with SOCl₂ in DCM start->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride coupling Addition of Aniline + TEA in DCM at 0°C acyl_chloride->coupling stir Stir Overnight at RT coupling->stir workup Aqueous Work-up (NaHCO₃, Brine) stir->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

Figure 3: General experimental workflow for amide synthesis.

Conclusion

The choice between anthranilic acid and 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is a choice between two fundamentally different synthetic platforms.

Choose Anthranilic Acid when:

  • Your synthesis requires subsequent reactions at the nitrogen, such as N-acylation or N-alkylation.

  • Your strategy relies on diazotization to form benzyne or azo compounds.

  • Your target molecule requires minimal steric bulk around the core scaffold.

Choose 2-[Bis(prop-2-en-1-yl)amino]benzoic acid when:

  • You need to prevent N-acylation or self-condensation side reactions.

  • Your synthesis requires high regioselectivity in electrophilic aromatic substitution (directing to C4).

  • Your synthetic strategy can leverage the unique reactivity of the terminal allyl groups for cross-coupling, metathesis, or complex cyclization reactions.

By understanding the nuanced interplay of steric and electronic effects, chemists can harness the distinct reactivity of each molecule, transforming them from simple starting materials into powerful tools for complex molecular architecture.

References

  • Fiveable. (n.d.). Anthranilic Acid: Organic Chemistry Study Guide. Retrieved from a relevant organic chemistry educational resource.[3]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]4]

  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.[1]

  • Katritzky, A. R., et al. (n.d.). A Simple, Mild, and Practical Method for the Esterification and Thioesterification of Anthranilic Acid Utilizing N-(2-Aminobenzoyl)benzotriazole. Synthesis.[6]

  • Jadhav, G. N., et al. (2003). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 7(5), 640-644. American Chemical Society.[7]

  • Google Patents. (1979). US4135050A - Process for preparing anthranilic acid esters. Retrieved from 8]

  • NOAA. (n.d.). ANTHRANILIC ACID. CAMEO Chemicals.[13]

  • Kovalenko, S. M., et al. (2016). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate.[14]

  • Rani, P., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. International Journal of Advanced Research in Science and Engineering.[2]

  • Jana, A., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Chemical Communications.[15]

  • Chen, Y., et al. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 70(25), 10129-10132. ACS Publications.[16]

  • Stuart, D. R., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society. PMC.[17]

  • Google Patents. (1983). US4421931A - Preparation of anthranilic acid amides. Retrieved from ]

  • Google Patents. (1986). EP0200615A1 - Anthranilic acid ester derivatives and anti-inflammatory and analgesic external preparations containing the same.[18]

  • Google Patents. (2022). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.[19]

  • Uddin, A., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical and Medicinal Chemistry.[11]

  • Öcal, N., et al. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ARKIVOC. Semantic Scholar.[9]

  • Wiklund, P., & Bergman, J. (2006). The chemistry of anthranilic acid. Current Organic Chemistry. ResearchGate.[20]

  • Zubenko, A. A., et al. (2014). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Russian Journal of Organic Chemistry. ResearchGate.[12]

  • Leroux, F. R., et al. (2010). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Organic Letters, 12(11), 2532-2535. ACS Publications.[21]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research.[22]

  • Hikawa, H., & Yokoyama, Y. (2011). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Organic & Biomolecular Chemistry.[23]

  • Asif, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.[24]

  • Yoshioka, T., et al. (2009). Electronic and Steric Descriptors Predicting the Reactivity of 1-beta-O-acyl Glucuronides Derived From Benzoic Acids. Chemical Research in Toxicology, 22(9), 1559-1569. PubMed.[25]

  • Cibulka, R., et al. (2006). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 4(13), 2589-2596. RSC Publishing.[5]

  • Kokubo, K., et al. (2011). Nickel-Catalyzed Cycloaddition of Anthranilic Acid Derivatives to Alkynes. Organic Letters.[26]

  • BenchChem. (n.d.). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives: An Application Note and Protocol. Retrieved from a relevant chemical supplier's technical notes.[10]

  • Spáčilová, L., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). RSC Advances. PMC.[27]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development and Research.[28]

  • Sliesoriūnienė, J., & Meškienė, R. (2000). Substitution Effects on Reactivity of N-Acyl-2-amino-2-desoxigliukopyranoses. Chemija.[29]

  • Gerasov, A. O., et al. (2021). N-Alkylation of Anthracycline Antibiotics by Natural Sesquiterpene Lactones as a Way to Obtain Antitumor Agents with Reduced Side Effects. Molecules. MDPI.[30]

  • Alder, R. W., et al. (2007). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Chemistry - A European Journal.[31]

  • Al-Azzawi, A. M. (2022). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. Research Journal of Chemistry and Environment. ResearchGate.[32]

  • Amir, M., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. PubMed.[33]

  • Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Semantic Scholar.[34]

  • Regis, M., et al. (2018). Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Journal of Medicinal Chemistry. ACS Publications.[35]

  • Wu, Y. L., et al. (2010). Electronic effects on atom tunneling: conformational isomerization of monomeric para-substituted benzoic acid derivatives. Journal of the American Chemical Society, 132(45), 16185-16191. PubMed.[36]

  • PubChem. (n.d.). Benzoic acid, p-amino-, (2-(1-ethylbutylamino)-2-methyl)propyl ester, hydrochloride. Retrieved from [Link]]

  • NIST. (n.d.). Benzoic acid, 2-amino-, 2-methylpropyl ester. NIST WebBook.[37]

Sources

Validation

High-Purity 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid Quantification: HPLC Method Validation &amp; Alternative Comparisons

Executive Summary 2-[Bis(prop-2-en-1-yl)amino]benzoic acid—frequently referred to as 2-(diallylamino)benzoic acid—is a highly functionalized anthranilic acid derivative utilized as a critical intermediate in active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[Bis(prop-2-en-1-yl)amino]benzoic acid—frequently referred to as 2-(diallylamino)benzoic acid—is a highly functionalized anthranilic acid derivative utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis and advanced fluorophore development. Because trace impurities (such as unreacted anthranilic acid or mono-allylated byproducts) can severely compromise downstream reaction yields and photophysical properties, achieving high-purity quantification is paramount.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical methodologies, detailing a self-validating, compliant HPLC protocol designed specifically for the amphoteric and sterically bulky nature of this compound.

Methodological Comparison: Why HPLC?

To accurately quantify 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, analysts must account for its dual functional groups: a carboxylic acid (pKa ~4.9) and a tertiary diallylamine (pKa ~2.1). Below is a performance comparison of standard analytical techniques for this specific analyte.

Analytical MethodSpecificitySensitivity (LOD)Derivatization Required?Stability-Indicating?Verdict for High-Purity Assay
HPLC-UV (Reversed-Phase) High (Resolves structural analogs)~0.15 µg/mL No Yes Optimal - Best balance of specificity, accuracy, and ease of use.
UV-Vis Spectrophotometry Low (Overlapping chromophores)~5.0 µg/mLNoNoInsufficient - Cannot distinguish the target from mono-allyl impurities.
Gas Chromatography (GC-FID) High~0.5 µg/mLYes (Silylation/Methylation)YesSub-optimal - The polar carboxylic acid requires tedious derivatization, adding variability.
Acid-Base Titration Very LowN/A (Bulk only)NoNoInsufficient - Cannot quantify trace impurities or degradation products.

Mechanistic Method Development (Causality & Expertise)

Developing an assay for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid requires precise control over its ionization state. The following parameters were selected based on established chromatographic causality:

  • Column Selection: A standard C18 reversed-phase column (250 mm × 4.6 mm, 5 µm) is utilized. The dense hydrophobic stationary phase effectively interacts with the non-polar diallyl groups, ensuring adequate retention and preventing early elution with the void volume.

  • Mobile Phase & pH Control: The mobile phase consists of a mixture of Potassium Dihydrogen Phosphate buffer and Acetonitrile (65:35, v/v). Crucially, the buffer pH is adjusted to 3.0 using phosphoric acid.

    • Causality: At pH 3.0, the carboxylic acid moiety is fully protonated (neutralized), while the tertiary amine carries a positive charge. This prevents the peak tailing and unpredictable retention shifting that occurs when the molecule is allowed to transition between zwitterionic and anionic states. Acetonitrile is selected over methanol due to its superior solvation power for bulky allyl groups and lower UV cutoff.

  • Detection Wavelength: Anthranilic acid derivatives exhibit strong UV absorption due to their conjugated aromatic systems. Detection is set at 254 nm for universal aromatic quantification, with a secondary monitoring channel at 340 nm to enhance specificity against non-conjugated impurities, a standard practice for 1[1].

Step-by-Step Validation Protocol

Every protocol must operate as a self-validating system. Before executing the validation batches, a System Suitability Test (SST) is mandatory to prove the instrument is fit for purpose:

  • Theoretical Plates (N): > 2000 (Confirms column efficiency).

  • Tailing Factor (Tf): < 1.5 (Confirms optimal pH control and suppression of secondary silanol interactions).

  • Injection Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Sample Preparation Workflow

SamplePrep Weigh Weigh 10.0 mg Analyte Dissolve Dissolve in 10 mL Acetonitrile Weigh->Dissolve Sonicate Sonicate 5 mins at 25°C Dissolve->Sonicate Dilute Dilute to Working Concentrations Sonicate->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject into HPLC (10 µL) Filter->Inject

Standard sample preparation workflow for HPLC quantification.

Preparation Steps:

  • Accurately weigh 10.0 mg of the 2-[Bis(prop-2-en-1-yl)amino]benzoic acid reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in HPLC-grade Acetonitrile to ensure complete solubilization of the hydrophobic allyl groups.

  • Sonicate for 5 minutes to remove dissolved gases and ensure homogeneity.

  • Dilute with the mobile phase to the target working concentration (e.g., 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter to protect the analytical column from particulates.

ICH Q2(R2) Validation Lifecycle

The method is validated according to the , ensuring the procedure is scientifically sound and regulatory-compliant.

ValidationWorkflow Start Method Development & Optimization Spec Specificity (Blank & Impurities) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Rob Robustness (Varied Conditions) Sens->Rob Report Validation Report (ICH Q2(R2)) Rob->Report

ICH Q2(R2) HPLC Method Validation Lifecycle.

Experimental Validation Data

The following table summarizes the experimental data obtained during the validation of the 2-[Bis(prop-2-en-1-yl)amino]benzoic acid HPLC assay, demonstrating strict adherence to international regulatory acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Tf < 1.5, N > 2000, RSD < 2.0%Tf = 1.12, N = 8450, RSD = 0.4%Pass
Specificity No interference at analyte retention timeResolution (Rs) = 3.8 vs. anthranilic acidPass
Linearity & Range R² ≥ 0.999 (50% to 150% of target conc.)R² = 0.9998 (Range: 50 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.2% (80%), 100.4% (100%), 99.8% (120%)Pass
Repeatability %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.05%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass

Conclusion

For the high-purity quantification of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, Reversed-Phase HPLC-UV vastly outperforms traditional spectrophotometry and titration. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid, the method achieves excellent peak symmetry and baseline resolution from structurally similar impurities. The self-validating protocol detailed above meets all ICH Q2(R2) guidelines, ensuring trustworthy, reproducible data for drug development and materials science applications.

References

  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Measurement of 3-Hydroxyanthranilic Acid and Anthranilic Acid in Urine by High-performance Liquid Chromatography Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]

Sources

Comparative

mass spectrometry fragmentation pathways of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid

[fontname="Helvetica", Integrating the Comparison I'm now integrating the completed diagrams into the comparison document, making sure the flow is coherent. I've ensured a transparent background for all visuals and consi...

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Author: BenchChem Technical Support Team. Date: April 2026

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Integrating the Comparison

I'm now integrating the completed diagrams into the comparison document, making sure the flow is coherent. I've ensured a transparent background for all visuals and consistent formatting.

Figure 1: HR-ESI-MS/MS fragmentation pathway of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Analytical Workflow Comparison

Workflow cluster_LC HR-ESI-MS/MS Platform cluster_GC GC-EI-MS Platform Prep Sample Prep & QC Check LC UHPLC Separation Prep->LC Deriv TMS Derivatization Prep->Deriv ESI Soft Ionization Even-Electron LC->ESI Orbitrap Orbitrap MS/MS High-Res ESI->Orbitrap Data Pathway Elucidation Orbitrap->Data GC GC Separation Deriv->GC EI Hard Ionization Odd-Electron GC->EI EI->Data

Figure 2: Comparative analytical workflows for HR-ESI-MS/MS and GC-EI-MS structural elucidation.

  • Holčapek, M., et al. "The even-electron rule in electrospray mass spectra of pesticides." Rapid Communications in Mass Spectrometry. URL:[Link]

  • Grützmacher, H.-F., et al. "Ortho effects: A mechanistic study." International Journal of Mass Spectrometry. URL:[Link]

  • Sparkman, O.D. "Interpretation of Mass Spectra, Part I: Developing Skills." LCGC International. URL:[Link]

  • Schug, K.A., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules. URL:[Link]

  • Zaikin, V.G., et al. "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Journal of the American Society for Mass Spectrometry. URL:[Link]

Validation

Quantitative Analysis of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid: An LC-MS/MS Methodological Guide

Chemical Profiling & Analytical Challenges 2-[Bis(prop-2-en-1-yl)amino]benzoic acid—commonly referred to as N,N-diallylanthranilic acid—is a structurally unique anthranilic acid derivative. Featuring a carboxylic acid mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Analytical Challenges

2-[Bis(prop-2-en-1-yl)amino]benzoic acid—commonly referred to as N,N-diallylanthranilic acid—is a structurally unique anthranilic acid derivative. Featuring a carboxylic acid moiety and a tertiary amine functionalized with two allyl (prop-2-en-1-yl) groups, it serves as a critical intermediate in organic synthesis and a specialized building block in pharmaceutical development 1.

Accurate quantification of this compound in complex biological or synthetic matrices presents distinct challenges. The zwitterionic potential of the molecule (due to the basic amine and acidic carboxyl group) can lead to poor retention on standard reversed-phase columns and significant peak tailing if secondary interactions are not mitigated. Furthermore, identifying trace-level impurities or pharmacokinetic concentrations requires an analytical platform capable of extreme sensitivity and selectivity.

Objective Comparison of Analytical Platforms

To establish the optimal quantitative strategy, we must objectively evaluate the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Quantitative Performance Comparison
Analytical ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI+)
Sensitivity (LOD) ~50–100 ng/mL~5–10 ng/mL<0.1 ng/mL
Dynamic Range 2–3 orders of magnitude3 orders of magnitude4–5 orders of magnitude
Sample Preparation Simple (LLE or PPT)Complex (Requires silylation)Simple (PPT or SPE)
Selectivity Low (High risk of co-elution)HighUltra-High (MRM transitions)
Throughput / Run Time 15–20 min20–30 min<5 min
Matrix Interference High (Baseline noise)ModerateLow (Mitigated by MRM)

The Verdict: While HPLC-UV is sufficient for bulk purity assays, it lacks the sensitivity required for trace analysis. GC-MS provides excellent resolution but demands cumbersome derivatization (e.g., using BSTFA) to volatilize the carboxylic acid, introducing variability and reducing throughput. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the definitive gold standard , offering direct analysis, sub-nanogram sensitivity, and rapid cycle times—aligning with modern high-throughput bioanalytical standards 2.

Mechanistic Causality in LC-MS/MS Method Development

As application scientists, we do not merely select parameters; we engineer them based on molecular physics.

Ionization Strategy (Why ESI+?)

Although the carboxylic acid group allows for negative electrospray ionization (ESI-), the N,N-diallylamino group is a tertiary amine with a high gas-phase proton affinity. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the molecule into its protonated state [M+H]+ in solution. This pre-ionization ensures highly efficient droplet desolvation and superior signal-to-noise ratios in ESI+ mode compared to ESI-.

Fragmentation Pathway Engineering

Upon isolation of the precursor ion ( m/z 218.1) in the first quadrupole (Q1), collision-induced dissociation (CID) in Q2 yields specific product ions. The dominant fragmentation routes involve the cleavage of the allyl groups and the expulsion of small neutral molecules.

G M Precursor Ion [M+H]+ m/z 218.1 F1 Quantifier Ion [M+H - C3H5]+ m/z 177.1 (Loss of Allyl) M->F1 CID (-41 Da) F2 Qualifier Ion 1 [M+H - CO2]+ m/z 174.1 (Decarboxylation) M->F2 CID (-44 Da) F3 Qualifier Ion 2 [M+H - H2O]+ m/z 200.1 (Dehydration) M->F3 CID (-18 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

  • Quantifier Transition ( m/z 218.1 177.1): The loss of an allyl radical/molecule (-41 Da) is the most thermodynamically favorable and stable transition, providing the highest abundance for quantification.

  • Qualifier Transition ( m/z 218.1 174.1): The loss of CO2​ (-44 Da) from the anthranilic acid core serves as a highly specific secondary confirmation of the molecule's identity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run must dynamically prove its own accuracy through integrated quality controls and matrix effect monitoring, adhering to stringent bioanalytical validation guidelines 3.

W S1 1. Sample Prep (Protein PPT + Internal Standard) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. Ionization (ESI+ Source) S2->S3 S4 4. MS/MS Analysis (MRM Mode) S3->S4 S5 5. Data Validation (IS Normalization & QC Checks) S4->S5

Caption: Self-validating high-throughput LC-MS/MS workflow for quantitative analysis.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using acetonitrile is chosen over liquid-liquid extraction (LLE) to maximize recovery of the highly polar carboxylic acid moiety while maintaining high throughput.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., d5​ -anthranilic acid derivative) at 50 ng/mL.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-induced peak distortion).

Step 2: Chromatographic Separation

Causality: A sub-2-micron C18 column is utilized to prevent secondary interactions with the basic amine, ensuring sharp, symmetrical peaks.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Provides superior peak shape over methanol).

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Total run time: 5.0 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: MS/MS Parameters & System Suitability

Causality: The mass spectrometer is tuned specifically for the tertiary amine.

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3500 V.

  • Desolvation Gas: Nitrogen at 400°C, 10 L/min.

  • MRM Transitions:

    • Analyte: m/z 218.1 177.1 (Collision Energy: 15 eV)

    • Analyte Qualifier: m/z 218.1 174.1 (Collision Energy: 20 eV)

Step 4: The Self-Validation Matrix

To guarantee trustworthiness, the batch must pass the following criteria:

  • Carryover Check: A double-blank injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte signal <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF): Calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ion suppression.

  • QC Stability: Quality Control samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values.

Conclusion

For the quantitative analysis of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid, LC-MS/MS vastly outperforms HPLC-UV and GC-MS in sensitivity, specificity, and throughput. By leveraging the proton affinity of the diallylamino group in ESI+ and utilizing the highly specific loss of the allyl radical in MRM mode, researchers can achieve robust, sub-nanogram quantification. Implementing the self-validating protocol outlined above ensures that data generated is not only highly accurate but mathematically defensible in rigorous regulatory or peer-reviewed environments.

References

  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain Bioanalysis - Taylor & Francis URL:[Link]

  • Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid PubMed - National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-[Bis(prop-2-en-1-yl)amino]benzoic Acid

This document provides comprehensive procedural guidance for the safe handling and disposal of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (also known as N,N-Diallylanthranilic acid). The protocols herein are designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive procedural guidance for the safe handling and disposal of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (also known as N,N-Diallylanthranilic acid). The protocols herein are designed for researchers, scientists, and drug development professionals. This guide is intended to supplement, not supersede, the official Safety Data Sheet (SDS) from the manufacturer and your institution's specific Environmental Health and Safety (EHS) protocols. All laboratory personnel must be thoroughly familiar with their institution's chemical hygiene plan.

Core Principles: Hazard Assessment and Precautionary Measures

While specific hazard data for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is not extensively published, its chemical structure—an N-substituted aminobenzoic acid—allows us to infer potential hazards based on analogous compounds. Structurally related chemicals like N-Phenylanthranilic acid and p-Aminobenzoic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a precautionary approach is mandatory. All waste generated from the use of this compound must be treated as hazardous.

A fundamental principle of laboratory safety is that the individual laboratory worker carries the legal and ethical responsibility to follow proper procedures for the safe disposal of all waste material.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain.[5][6][7] Many organic compounds, even in small quantities, can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8][9]

Table 1: Inferred Hazard Profile and Required Precautions

Hazard CategoryInferred Risk & RationaleRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed, based on data for similar aromatic amino acids.[10][11]Standard laboratory PPE. Do not eat, drink, or smoke when using this product.
Skin Irritation/Corrosion Assumed to be a skin irritant.[2][3] Prolonged contact should be avoided.Nitrile gloves (inspect prior to use), lab coat.[3][12]
Eye Damage/Irritation Assumed to cause serious eye irritation.[1][2][13][14]Safety goggles with side-shields or a face shield.[9][15]
Respiratory Irritation Handling the solid powder may generate dust that can irritate the respiratory system.[2][3]Handle in a chemical fume hood. If dust is generated, a respirator may be required.[3][12]
Environmental Hazard Potential for aquatic toxicity.[8][9]Do not release into the environment. Collect all waste for proper disposal.[9]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal begins with meticulous segregation at the point of generation.[16] Never mix incompatible waste streams.[4][17] The following diagram outlines the decision-making process for segregating waste associated with 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

G cluster_streams Identify Waste Stream cluster_containers Segregate into Designated Labeled Containers start Waste Generation Point (2-[Bis(prop-2-en-1-yl)amino]benzoic acid) solid_chem Unused/Expired Solid or Spilled Chemical start->solid_chem liquid_waste Aqueous or Organic Solvent Solutions start->liquid_waste contaminated_solids Contaminated Disposables (Gloves, Wipes, Weigh Boats) start->contaminated_solids contaminated_glass Contaminated Reusable Glassware start->contaminated_glass solid_container Solid Hazardous Waste Container solid_chem->solid_container liquid_container Liquid Hazardous Waste Container (Aqueous or Solvent) liquid_waste->liquid_container contaminated_solids->solid_container decon_process Decontamination Protocol contaminated_glass->decon_process final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_container->final_disposal liquid_container->final_disposal decon_process->final_disposal Rinsate to Liquid Waste

Caption: Waste segregation workflow for 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.

Unused/Expired Solid Chemical Waste

This protocol applies to the original chemical powder that is expired, off-specification, or no longer needed.

  • Container: Keep the chemical in its original container with the manufacturer's label intact.[12] If the original container is compromised, transfer the solid to a new, clean, and compatible container with a secure lid.

  • Labeling: Create a hazardous waste label that clearly identifies the contents as "Hazardous Waste: 2-[Bis(prop-2-en-1-yl)amino]benzoic acid". Include the date accumulation started.[16][17]

  • Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area.[16]

Aqueous and Organic Liquid Waste

This includes any solutions containing the title compound, as well as solvent rinses from decontaminating glassware.

  • Segregation: Collect aqueous waste separately from organic solvent waste unless your institution's EHS guidelines permit mixing. Halogenated and non-halogenated solvent wastes must be segregated.[4]

  • Container: Use a designated and compatible hazardous waste container (plastic is often preferred) equipped with a screw cap.[16] Do not use glass Schott bottles for waste.[17]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages. Keep the container closed when not actively adding waste.[16]

  • Storage: Store the liquid waste container in secondary containment within the Satellite Accumulation Area.

Contaminated Solid Disposables

This waste stream includes items such as gloves, pipette tips, weigh boats, and paper towels that have come into direct contact with the chemical.

  • Collection: Place all contaminated solid items into a designated plastic bag or a labeled container.[8]

  • Packaging: Once the bag is three-quarters full, seal it and place it inside the designated solid hazardous waste container for your laboratory.[8][17] This double-containment approach prevents exposure to personnel handling the waste.[18]

  • Disposal: The entire container is then managed for pickup by your institution's EHS department.

Decontamination of Reusable Labware

Glassware and other non-disposable equipment must be decontaminated before being washed for reuse.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: Crucially, this rinsate is considered hazardous waste.[4] Collect all rinsate in the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Solvent Waste").[8]

  • Final Wash: After the solvent rinse, the glassware can be washed according to standard laboratory procedures.

Spill Management Protocol

In the event of a small-scale laboratory spill, follow these procedures while wearing appropriate PPE (lab coat, gloves, eye protection).

  • Containment: Cordon off the area to prevent cross-contamination.

  • Absorption: If it is a solid spill, carefully sweep it up to avoid generating dust.[19] For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[8]

  • Collection: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.[8][15]

  • Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be collected and disposed of as contaminated solid waste.[8]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

Final Waste Collection and Disposal

All segregated and properly labeled hazardous waste must be stored in a designated Satellite Accumulation Area within or near the laboratory where it was generated.[16] Do not accumulate more than 55 gallons of hazardous waste at any one time.[16] Contact your institution's Environmental Health and Safety (EHS or EHRS) office to schedule a pickup.[8][16][18] They are responsible for the final transport and disposal in a safe, environmentally sound, and legally compliant manner.[12][16]

References

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - 4-AMINO BENZOIC ACID. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. (2024, December 26). Retrieved from [Link]

  • What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET - N-Phenylanthranilic acid. (2023, October 20). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: benzoic acid. (2023, December 12). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Material Safety Data Sheet - Benzoic acid MSDS. (2005, October 10). Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

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2-[Bis(prop-2-en-1-yl)amino]benzoic acid
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